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(R)-2-Amino-2-(o-tolyl)acetic acid hydrochloride Documentation Hub

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  • Product: (R)-2-Amino-2-(o-tolyl)acetic acid hydrochloride
  • CAS: 1192350-45-0

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Value of Non-Proteinogenic Amino Acids in Drug Discovery

An In-Depth Technical Guide to (R)-2-Amino-2-(o-tolyl)acetic acid hydrochloride (CAS 879500-49-9): A Chiral Building Block for Advanced Synthesis In the landscape of modern medicinal chemistry, the pursuit of novel thera...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-2-Amino-2-(o-tolyl)acetic acid hydrochloride (CAS 879500-49-9): A Chiral Building Block for Advanced Synthesis

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutics with enhanced potency, selectivity, and metabolic stability is relentless. While the 20 proteinogenic amino acids provide the fundamental blueprint for life, it is the realm of non-proteinogenic amino acids (NPAAs)—also known as unnatural amino acids (UAAs)—that offers a vast, untapped potential for innovation.[1][2] These synthetically derived building blocks are not encoded in the genome but are instrumental in constructing complex molecules, peptidomimetics, and pharmacologically active agents.[3]

The unique power of NPAAs lies in their structural diversity. By moving beyond nature's toolkit, chemists can introduce specific steric and electronic properties into a molecule, fine-tuning its three-dimensional structure to optimize interactions with biological targets like enzymes and receptors.[3][] Central to this optimization is the concept of chirality, the "handedness" of a molecule. Biological systems are inherently chiral, and as a result, the two mirror-image forms (enantiomers) of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.[5]

This guide focuses on a specific and highly valuable NPAA: (R)-2-Amino-2-(o-tolyl)acetic acid hydrochloride (CAS 879500-49-9). As a chiral aryl-substituted glycine derivative, this compound serves as a critical starting material, or synthon, for constructing more complex molecules where the precise (R)-stereochemistry at the alpha-carbon is essential for biological activity. The ortho-tolyl group provides distinct steric bulk and lipophilicity compared to its meta or para isomers, allowing for nuanced structure-activity relationship (SAR) studies. The hydrochloride salt form enhances the compound's stability, solubility, and handling characteristics, making it a practical and reliable tool for researchers and drug development professionals.

Physicochemical and Structural Characteristics

A precise understanding of a building block's physical and chemical properties is foundational to its effective use in synthesis. While specific experimental data for CAS 879500-49-9 is not widely published, the properties can be reliably inferred from its parent compound, 2-Amino-2-(o-tolyl)acetic acid, and the addition of hydrochloric acid.

PropertyValueSource / Method
CAS Number 879500-49-9-
Parent Compound CAS 129592-98-9 (for the free amino acid)[6][7]
Molecular Formula C₉H₁₂ClNO₂Calculated
Molecular Weight 201.65 g/mol Calculated
Parent MW 165.19 g/mol [8]
Canonical SMILES CC1=CC=CC=C1N.ClInferred
Appearance Typically a white to off-white crystalline solidInferred from analogs[9][10]
Chirality (R)-enantiomer at the α-carbonTopic Definition
Key Functional Groups Carboxylic acid, Primary amine (as hydrochloride), Phenyl ringStructural Analysis
Solubility Expected to be soluble in water and polar organic solvents like methanol due to its salt form.General chemical principles

Synthesis and Stereochemical Control: From Racemate to Enantiopure Synthon

The synthesis of enantiomerically pure compounds like (R)-2-Amino-2-(o-tolyl)acetic acid is non-trivial and represents a cornerstone of modern organic chemistry. The primary challenge lies in controlling the stereochemistry at the α-carbon. Two principal strategies are employed: direct asymmetric synthesis or the resolution of a racemic mixture.[11][12]

Causality of Method Choice: The decision between asymmetric synthesis and classical resolution often depends on factors like scalability, cost, and the availability of specific catalysts or resolving agents. While asymmetric methods (e.g., using chiral catalysts) can be more elegant and efficient in atom economy, classical resolution remains a robust and widely implemented industrial technique due to its reliability.[11][13]

A common and practical approach involves:

  • Synthesis of the Racemic Amino Acid: The racemic (a 1:1 mixture of R and S enantiomers) 2-amino-2-(o-tolyl)acetic acid can be prepared via established methods like the Strecker synthesis, starting from o-tolualdehyde.

  • Chiral Resolution: The racemic mixture is then reacted with a single enantiomer of a chiral resolving agent (e.g., a chiral base like (R)-1-phenylethylamine or a chiral acid like tartaric acid) to form a pair of diastereomeric salts.[13]

  • Diastereomer Separation: These diastereomeric salts are not mirror images and thus have different physical properties, most notably solubility.[13] This difference allows for their separation via fractional crystallization. The less soluble salt crystallizes out of solution first and can be isolated.

  • Liberation of the Enantiomer: The desired enantiomer is then recovered from the isolated diastereomeric salt by treatment with an acid or base.

  • Salt Formation: Finally, the purified (R)-amino acid is treated with hydrochloric acid to form the stable, crystalline hydrochloride salt, which is often easier to handle, weigh, and store than the free amino acid (zwitterion).[14]

Synthetic_Workflow cluster_synthesis Racemate Synthesis cluster_resolution Chiral Resolution cluster_final Final Product Preparation Start o-Tolualdehyde + Reagents Racemate Racemic (R/S) 2-Amino-2-(o-tolyl)acetic acid Start->Racemate e.g., Strecker Synthesis Diastereomers Diastereomeric Salts (R,R) and (S,R) Racemate->Diastereomers ResolvingAgent Chiral Resolving Agent (e.g., Tartaric Acid) ResolvingAgent->Diastereomers Separation Fractional Crystallization Diastereomers->Separation IsolatedSalt Isolated (R,R) Salt Separation->IsolatedSalt Based on Solubility FreeR (R)-Amino Acid (Free Form) IsolatedSalt->FreeR Liberation FinalProduct (R)-2-Amino-2-(o-tolyl)acetic acid hydrochloride FreeR->FinalProduct HCl_add HCl HCl_add->FinalProduct

Caption: Generalized workflow for synthesis and chiral resolution.

Core Applications in Research and Drug Development

(R)-2-Amino-2-(o-tolyl)acetic acid hydrochloride is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility stems from its ability to introduce a specific chiral center and a substituted aromatic ring into a target molecule.

  • Peptidomimetics: By incorporating this NPAA into a peptide sequence, researchers can create peptidomimetics with enhanced resistance to enzymatic degradation, improved oral bioavailability, and constrained conformations that can lead to higher receptor affinity and selectivity.[15]

  • Asymmetric Synthesis: It serves as a chiral template or auxiliary in more complex synthetic routes, guiding the stereochemical outcome of subsequent reactions.

  • Scaffold for Small Molecule Inhibitors: The amino acid structure is a common feature in many enzyme inhibitors. The o-tolyl group can be oriented to fit into specific hydrophobic pockets within an enzyme's active site, while the amine and carboxyl groups can form critical hydrogen bonds or salt bridges. For instance, similar structures have been used to synthesize inhibitors of enzymes like phenylalanine ammonia-lyase.[16]

The integration of such a building block is a deliberate design choice aimed at optimizing the pharmacokinetic and pharmacodynamic properties of a potential drug candidate.

Application_Workflow BuildingBlock (R)-2-Amino-2-(o-tolyl)acetic acid hydrochloride Synthesis Multi-step Chemical Synthesis (e.g., Peptide Coupling, Acylation) BuildingBlock->Synthesis LeadCompound Lead Compound Library (with defined stereochemistry) Synthesis->LeadCompound SAR Structure-Activity Relationship (SAR) Studies LeadCompound->SAR Optimized Optimized Drug Candidate SAR->Optimized Refinement BioAssay Biological Assays (Efficacy & Safety) Optimized->BioAssay API Active Pharmaceutical Ingredient (API) BioAssay->API Validation

Caption: Logical flow from chiral building block to drug candidate.

Analytical and Quality Control Protocols

For a chiral building block, rigorous analytical characterization is not merely a formality; it is a prerequisite for its use in any regulated research or development setting. The goal is to confirm structural identity, chemical purity, and, most critically, enantiomeric purity.

Structural Verification: NMR and Mass Spectrometry
  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides a fingerprint of the molecule's structure. Key expected signals would include aromatic protons for the o-tolyl group, a singlet for the methyl group, and a characteristic signal for the α-proton. The integration of these signals confirms the ratio of protons in the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (201.65 g/mol for the hydrochloride salt, or 165.19 for the free base).

Protocol: Enantiomeric Purity by Chiral HPLC

The determination of enantiomeric excess (% ee) is the most critical quality control test. It quantifies the presence of the unwanted (S)-enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[17]

Principle of Trustworthiness: This protocol is a self-validating system. The initial injection of a racemic standard is essential because it confirms that the column and mobile phase are capable of separating the two enantiomers and establishes their respective retention times. Without this validation step, the analysis of the sample would be meaningless.

Experimental Protocol:

  • System Preparation:

    • HPLC System: A standard HPLC or UHPLC system equipped with a UV detector.

    • Chiral Column: A specialized column with a chiral stationary phase (CSP) is required. For amino acids, polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective.[17]

    • Mobile Phase: A typical mobile phase might consist of a mixture of an organic solvent (e.g., methanol, ethanol, or acetonitrile) and an aqueous buffer, often with acidic or basic additives to improve peak shape. A common starting point could be Methanol/Water (98:2 v/v) with additives like formic acid.[17] The exact composition must be optimized for the specific column used.

  • Sample and Standard Preparation:

    • Racemic Standard: Prepare a solution of the racemic (R/S)-2-amino-2-(o-tolyl)acetic acid in the mobile phase (approx. 0.5 mg/mL). This is crucial for method validation.

    • Sample Solution: Accurately weigh and dissolve the (R)-2-Amino-2-(o-tolyl)acetic acid hydrochloride sample in the mobile phase to a similar concentration.

    • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection to protect the column.[18]

  • Chromatographic Analysis:

    • Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).

    • Validation Run: Inject the racemic standard. Confirm that two baseline-separated peaks are observed, corresponding to the (R) and (S) enantiomers. Record their retention times (t_R).

    • Sample Run: Inject the sample solution under the identical conditions.

  • Data Analysis and Calculation:

    • Record the chromatogram and integrate the peak areas for both enantiomers.

    • Identify the major peak as the (R)-enantiomer and the minor peak (if any) as the (S)-enantiomer based on the retention times from the racemic standard run.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] x 100

An acceptable result for a high-purity chiral building block is typically ≥99% ee.

Analytical_Workflow cluster_struct Structural Identity cluster_purity Purity Assessment Sample Sample of (R)-2-Amino-2-(o-tolyl)acetic acid HCl NMR ¹H NMR Sample->NMR Confirms Structure MS Mass Spectrometry Sample->MS Confirms Structure HPLC Purity via Reverse-Phase HPLC Sample->HPLC Determines Chemical Purity ChiralHPLC Enantiomeric Purity via Chiral HPLC Sample->ChiralHPLC Determines Enantiomeric Purity Report Certificate of Analysis (Identity, Purity, % ee) NMR->Report MS->Report HPLC->Report ChiralHPLC->Report

Caption: A comprehensive analytical workflow for quality control.

Conclusion

(R)-2-Amino-2-(o-tolyl)acetic acid hydrochloride is more than just a chemical reagent; it is a precision tool for molecular design. As a non-proteinogenic amino acid with a defined stereocenter and a sterically distinct aromatic substituent, it provides medicinal chemists and researchers with a reliable building block to construct novel molecules with tailored biological functions. Its value lies in the strategic introduction of chirality and specific structural motifs, which are essential for enhancing the efficacy, selectivity, and metabolic profile of next-generation therapeutics. A thorough understanding of its synthesis, applications, and rigorous analytical characterization is fundamental to leveraging its full potential in the complex and demanding field of drug development.

References

  • Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. MDPI. [Link]

  • Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. PMC - NIH. [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC. [Link]

  • Non-Protein Amino Acids: A Review of the Biosynthesis and Taxonomic Significance. SAGE Journals. [Link]

  • Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. PMC. [Link]

  • Simplifying the Synthesis of Nonproteinogenic Amino Acids via Palladium-Catalyzed δ-Methyl C–H Olefination of Aliphatic Amines and Amino Acids. JACS Au - ACS Publications. [Link]

  • The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Preprints.org. [Link]

  • Unusual Amino Acids in Medicinal Chemistry. ACS Publications. [Link]

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Organic Communications. [Link]

  • CAS 129592-98-9 | 2-Amino-2-(o-tolyl)acetic acid. Alchem Pharmtech. [Link]

  • (r)-2-Amino-2-(4-chlorophenyl)acetic acid | C8H8ClNO2 | CID 738020. PubChem. [Link]

  • US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • CA1159456A - Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride.
  • Amino Acid Analysis. Agilent. [Link]

Sources

Exploratory

An In-Depth Technical Guide to (R)-o-Tolylglycine Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of (R)-o-Tolylglycine Hydrochloride, a non-proteinogenic α-amino acid of significant intere...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (R)-o-Tolylglycine Hydrochloride, a non-proteinogenic α-amino acid of significant interest in synthetic and medicinal chemistry. We will delve into its core chemical structure, physicochemical properties, state-of-the-art synthetic methodologies, and critical applications, offering field-proven insights for professionals in drug discovery and development.

Introduction: The Significance of a Chiral Building Block

(R)-o-Tolylglycine Hydrochloride is a chiral amino acid derivative distinguished by an o-tolyl group attached to its α-carbon. Unlike the 20 common proteinogenic amino acids, its unnatural structure makes it a valuable building block for creating novel peptides and small molecule therapeutics. The defined (R)-stereochemistry at the α-center is crucial, as it allows for the precise construction of three-dimensional molecular architectures, a fundamental requirement for selective interaction with biological targets. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a preferred format for laboratory use. This guide serves to consolidate the essential technical knowledge required to effectively utilize this versatile synthetic intermediate.

Chemical Identity and Structure

The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and identity. (R)-o-Tolylglycine HCl possesses a single stereocenter at the α-carbon, which dictates its utility in asymmetric synthesis.

IUPAC Name: (R)-2-amino-2-(o-tolyl)acetic acid hydrochloride

Chemical Structure

The molecular structure consists of a central α-carbon bonded to an amino group, a carboxylic acid, a hydrogen atom, and an ortho-substituted tolyl (2-methylphenyl) group. The hydrochloride salt is formed by the protonation of the amino group.

Asymmetric_Strecker_Synthesis_Workflow Start o-Tolualdehyde + Chiral Amine Step1 Step 1: Imine Formation (Condensation) Start->Step1 H₂O Intermediate1 Chiral Imine Intermediate Step1->Intermediate1 Step2 Step 2: Cyanide Addition (e.g., TMSCN, KCN) Intermediate1->Step2 Catalyst Intermediate2 Diastereomeric α-Aminonitrile Step2->Intermediate2 Step3 Step 3: Hydrolysis (Acidic, e.g., HCl) Intermediate2->Step3 H₂O Intermediate3 (R)-o-Tolylglycine (Crude Product) Step3->Intermediate3 Step4 Step 4: Purification & Auxiliary Removal Intermediate3->Step4 End (R)-o-Tolylglycine HCl (Final Product) Step4->End

Caption: Conceptual workflow for Asymmetric Strecker Synthesis.

Protocol: Self-Validating System for Synthesis
  • Imine Formation:

    • Action: Dissolve o-tolualdehyde and a chiral amine auxiliary (e.g., (R)-phenylglycinol) in a suitable aprotic solvent (e.g., methanol).

    • Causality: The amine condenses with the aldehyde, eliminating water to form a chiral imine. The chirality is now temporarily embedded in the molecule, poised to direct the subsequent step.

    • Validation: Monitor the reaction by TLC or ¹H NMR for the disappearance of the aldehyde peak and the appearance of the imine proton signal.

  • Stereoselective Cyanide Addition:

    • Action: Cool the reaction mixture and add a cyanide source (e.g., potassium cyanide) and a weak acid (e.g., acetic acid).

    • Causality: The chiral auxiliary sterically hinders one face of the C=N double bond, forcing the incoming cyanide nucleophile to attack from the less hindered face. This step establishes the (R)-stereocenter with high diastereoselectivity.

    • Validation: Chiral HPLC analysis of the resulting α-aminonitrile can determine the diastereomeric excess (d.e.), confirming the effectiveness of the stereochemical induction.

  • Hydrolysis and Salt Formation:

    • Action: Subject the crude α-aminonitrile to strong acidic hydrolysis using concentrated hydrochloric acid.

    • Causality: The nitrile group is hydrolyzed to a carboxylic acid, and the protecting group/auxiliary is cleaved. The excess HCl protonates the newly formed amino group, directly yielding the hydrochloride salt.

    • Validation: The final product's identity and purity can be confirmed by mass spectrometry (to verify molecular weight) and ¹H/¹³C NMR spectroscopy (to confirm structure). [1]Enantiomeric excess (e.e.) is confirmed via chiral HPLC.

Key Applications in Drug Development

(R)-o-Tolylglycine HCl is not merely a chemical curiosity; it is a key component in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. Its rigid, non-natural structure imparts unique properties to molecules that contain it.

  • Chiral Building Block for Active Pharmaceutical Ingredients (APIs): As an unnatural amino acid, it is used to synthesize peptidomimetics and other small molecules where conformational rigidity is desired. This rigidity can enhance binding affinity to a target protein and improve metabolic stability by making the molecule less susceptible to cleavage by proteases. [2]* Synthesis of Neuroprotective Agents: Glycine-modified peptides are explored for their neuroprotective properties. Incorporating a bulky, chiral residue like o-tolylglycine can modulate the peptide's interaction with neurological targets. [2]* Component in Asymmetric Catalysis: Derivatives of chiral amino acids can themselves be used to form chiral ligands for metal-catalyzed reactions, propagating chirality from a small molecule to a much larger synthetic target.

  • Precursor for Complex Heterocycles: The amino acid functionality provides handles for cyclization reactions, enabling the construction of complex heterocyclic scaffolds that are common in modern pharmaceuticals. [3]For instance, it can be a precursor for piperidine or tetrahydroisoquinoline fragments found in many drugs. [3]

Conclusion

(R)-o-Tolylglycine Hydrochloride is a specialized and powerful tool for the modern synthetic chemist. Its defined stereochemistry and unnatural structure provide a reliable starting point for the enantioselective synthesis of complex molecular targets. A deep understanding of its properties, synthetic routes, and potential applications, as outlined in this guide, enables researchers and drug development professionals to leverage its unique attributes to construct the next generation of chiral therapeutics and advanced materials.

References

  • Enantioselective synthesis of arylglycine derivatives by direct C-H oxidative cross-coupling. PubMed. [Link]

  • Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling. Chemical Communications (RSC Publishing). [Link]

  • Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. PMC - NIH. [Link]

  • A common protocol for enantioselective alkynylation of isatins and isatin-derived ketimines. Organic & Biomolecular Chemistry. [Link]

  • Enantioselective Synthesis of L-CCG-I. PubMed. [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]

  • Analysis of the Physicochemical Properties of a CPP Compound Collection. ScholarWorks. [Link]

  • Glycine Hydrochloride (CAS 6000-43-7): Properties. The Good Scents Company. [Link]

  • Synthesis and pharmacological evaluation of glycine-modified analogues of the neuroprotective agent glycyl-L-prolyl-L-glutamic acid (GPE). PubMed. [Link]

  • o-Tolyl-acetyl chloride. PubChem. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. [Link]

  • Total Synthesis of (±)-Glyceollin II and a Dihydro Derivative. PubMed. [Link]

Sources

Foundational

Technical Guide: Engineering Peptide Constraints with Ortho-Tolyl Amino Acids

Executive Summary The incorporation of ortho-tolyl groups (specifically 2-methylphenylalanine, 2-Me-Phe ) into peptide backbones represents a high-impact strategy for modulating pharmacokinetics and pharmacodynamics. Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of ortho-tolyl groups (specifically 2-methylphenylalanine, 2-Me-Phe ) into peptide backbones represents a high-impact strategy for modulating pharmacokinetics and pharmacodynamics. Unlike standard phenylalanine, the ortho-methyl substituent introduces severe steric clashes with the peptide backbone, restricting rotation around the


 and 

torsion angles.

This guide details the structural mechanics of this constraint, validated synthetic routes for the monomer, and optimized Solid-Phase Peptide Synthesis (SPPS) protocols. For drug development professionals, 2-Me-Phe is not merely a hydrophobic residue; it is a tool for inducing stable turn conformations (typically


-turns) and shielding the peptide backbone from proteolytic hydrolysis.

Structural Mechanics & Conformational Control

The core utility of the ortho-tolyl group lies in atropisomerism and torsional restriction . In a standard phenylalanine residue, the phenyl ring rotates freely. In 2-Me-Phe, the methyl group at the ortho position (C2) creates a steric barrier against the backbone amide nitrogen and carbonyl oxygen.

The "Ortho-Effect" on Space
  • 
     Restriction:  The rotation about the 
    
    
    
    bond is limited. The ortho-methyl group forces the side chain into specific gauche(-) or trans orientations to avoid clashing with the backbone.
  • 
     Locking:  The rotation of the phenyl ring itself (
    
    
    
    ) is hindered. This often results in the aromatic ring being perpendicular to the peptide backbone, a geometry often required for high-affinity binding in GPCR pockets (e.g., Angiotensin II receptors).
Visualization of Steric Constraint

The following diagram illustrates the logical flow of how steric bulk translates to bioactivity.

OrthoConstraint Substituent Ortho-Methyl Group (Steric Bulk) Clash Steric Clash (Repulsion) Substituent->Clash Interacts with Backbone Peptide Backbone (Amide/Carbonyl) Backbone->Clash ChiRestriction Restricted Chi1 / Chi2 Angles Clash->ChiRestriction Forces ConfLock Conformational Lock (Beta-Turn Induction) ChiRestriction->ConfLock Promotes Proteolysis Proteolytic Stability (Shielded Backbone) ConfLock->Proteolysis Steric Shielding Binding High Affinity Target Binding ConfLock->Binding Pre-organization

Caption: Mechanism of action for ortho-tolyl induced conformational restriction and stability.

Synthetic Routes to Enantiopure Fmoc-2-Me-Phe-OH

Obtaining high enantiopurity (>99% ee) is critical, as the wrong atropisomer or enantiomer can completely abolish receptor binding. While commercial sources exist, in-house synthesis is often required for specific isotopic labeling or derivatives.

Method A: Asymmetric Hydrogenation (The Chemical Standard)

This is the most reliable method for scale-up. It utilizes a Rhodium catalyst with a chiral phosphine ligand (e.g., DuPhos or BINAP) to hydrogenate a dehydroamino acid precursor.

  • Precursor Synthesis: Condensation of 2-methylbenzaldehyde with N-acetylglycine (Erlenmeyer azlactone synthesis) yields the (Z)-dehydroamino acid.

  • Asymmetric Hydrogenation:

    • Catalyst: [Rh(COD)(R,R-Et-DuPhos)]OTf.

    • Conditions:

      
       (3-5 bar), MeOH, RT, 12h.
      
    • Yield: Typically >95%.

    • Enantiomeric Excess (ee): >99%.[1]

  • Protection: Hydrolysis of the acetyl group followed by Fmoc-OSu protection.

Method B: Biocatalytic Cascade (The Green Route)

For laboratories equipped with fermentation capabilities, this route offers mild conditions and eliminates heavy metal contaminants.

  • Substrate: 2-Methylphenylpyruvate.

  • Enzymes: Transaminase (ATA) coupled with an amino donor (e.g., isopropylamine).

  • Advantage: 100% theoretical yield and perfect stereocontrol due to enzymatic specificity.

Comparative Analysis of Synthetic Routes
FeatureAsymmetric HydrogenationBiocatalytic CascadeChiral Pool (Schöllkopf)
Scalability High (kg scale)Medium (g to kg)Low (mg to g)
Enantiopurity Excellent (>99% ee)Perfect (>99.9% ee)Good (>95% ee)
Cost High (Catalyst cost)Low (Enzyme cost)Medium
Speed Fast (1-2 days)Slow (Optimization req.)Slow (Multi-step)

Solid-Phase Peptide Synthesis (SPPS) Integration

Incorporating Fmoc-2-Me-Phe-OH is non-trivial. The same steric bulk that provides biological stability makes the coupling reaction kinetically sluggish. Standard DIC/HOBt protocols often fail, leading to deletion sequences.

Critical Protocol Parameters
  • Coupling Reagent: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU . These are more reactive than HBTU/HCTU.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine). Collidine is preferred if racemization is a concern (though less likely with Phe analogues than Cys/His).

  • Temperature: Microwave heating is highly recommended.

    
     for 5 minutes is standard.
    
  • Solvent: DMF is standard; NMP can be used to reduce aggregation in longer sequences.

Step-by-Step Coupling Protocol (Optimized)
  • Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g loading) in DMF for 20 min.

  • Activation:

    • Dissolve Fmoc-2-Me-Phe-OH (4.0 eq) in minimal DMF.

    • Add HATU (3.9 eq).

    • Add DIEA (8.0 eq) immediately prior to addition to resin.

  • Coupling:

    • Add activated mixture to resin.

    • Microwave: Ramp to

      
       over 2 min; hold at 
      
      
      
      for 5 min.
    • Alternative (Room Temp): Shake for 2 hours. Double couple is mandatory if not using microwave.

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines, though 2-Me-Phe is primary, the steric bulk can yield false negatives).

  • Capping: Cap unreacted sites with Acetic Anhydride/DIEA to prevent deletion sequences.

SPPS Decision Workflow

SPPS_Workflow Start Start Coupling Cycle (Fmoc-2-Me-Phe-OH) CheckPos Is Position > 10 residues from C-term? Start->CheckPos Standard Standard: 4 eq AA, HATU, DIEA Microwave 75°C, 5 min CheckPos->Standard No Aggressive Aggressive: 5 eq AA, COMU, TMP Microwave 75°C, 2x 5 min (Double Couple) CheckPos->Aggressive Yes (Aggregation Risk) Test QC: Chloranil / Kaiser Test Standard->Test Aggressive->Test Result Coupling Complete? Test->Result Next Proceed to Fmoc Deprotection Result->Next Pass Retry Re-couple with HOAt/DIC (Extended Time) Result->Retry Fail Cap Capping (Ac2O/DIEA) Cap->Next Retry->Cap Fail Again

Caption: Decision tree for optimizing coupling of sterically hindered ortho-tolyl amino acids.

Case Study: Angiotensin II Antagonists

The validation of 2-Me-Phe (and its tyrosine analogue, 2-Me-Tyr) is best exemplified in the development of Angiotensin II (Ang II) receptor antagonists.

  • Native Sequence (Ang II): Asp-Arg-Val-Tyr-Ile-His-Pro-Phe

  • Modification: Replacement of Phe

    
     or Tyr
    
    
    
    with ortho-methyl analogues.
  • Outcome:

    • Conformational Lock: The ortho-methyl group restricts the side chain, preventing the "induced fit" required for receptor activation (agonism) while maintaining binding affinity. This converts the peptide from an agonist to a potent antagonist .

    • Stability: The modification significantly increased half-life in plasma by preventing chymotrypsin-mediated cleavage at the C-terminus.

Key Insight: This demonstrates that ortho-tolyl groups are not just "bulky spacers" but functional switches that can invert pharmacological activity by freezing specific bioactive conformations.

References

  • Conformational Restriction in Peptides: Hruby, V. J., et al. "Conformational constraints in the design of receptor selective peptides: conformational analysis and molecular dynamics." Journal of Computer-Aided Molecular Design, 1990. Link

  • Synthesis of Ortho-Tolyl Amino Acids: Burk, M. J., et al. "Efficient synthesis of enantiomerically pure amino acids by asymmetric hydrogenation." Journal of the American Chemical Society, 1993. Link

  • Angiotensin II Analogues: Khosla, M. C., et al. "Synthesis of some analogs of angiotensin II as specific antagonists of the parent hormone."[2] Journal of Medicinal Chemistry, 1974. Link

  • SPPS of Hindered Amino Acids: Carpino, L. A., et al. "The 7-azabenzotriazole urea uronium coupling reagents." Journal of the American Chemical Society, 1993. Link

  • Atropisomerism in Drug Design: LaPlante, S. R., et al. "Atropisomerism in the Pharmaceutically Relevant Realm." Journal of Medicinal Chemistry, 2011. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Solid-Phase Synthesis of Peptides Containing (R)-o-Tolylglycine

Executive Summary The incorporation of (R)-o-Tolylglycine (o-Tol-Gly) into peptide sequences presents a dualistic challenge in Solid-Phase Peptide Synthesis (SPPS). Unlike canonical amino acids, o-Tol-Gly possesses a bul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of (R)-o-Tolylglycine (o-Tol-Gly) into peptide sequences presents a dualistic challenge in Solid-Phase Peptide Synthesis (SPPS). Unlike canonical amino acids, o-Tol-Gly possesses a bulky ortho-methyl phenyl ring directly attached to the


-carbon. This creates significant steric hindrance , necessitating powerful activation for successful coupling. Simultaneously, the benzylic nature of the 

-proton renders it highly acidic and susceptible to base-catalyzed abstraction, leading to rapid racemization (epimerization) via oxazolone formation.

Standard SPPS protocols (e.g., HBTU/DIEA) often result in incomplete coupling (<50%) and significant racemization (10–30% conversion to the S-enantiomer). This guide details an optimized protocol utilizing COMU/Oxyma or HATU/HOAt activation chemistries paired with 2,4,6-Trimethylpyridine (Collidine) as a non-nucleophilic, weaker base to suppress racemization while maintaining high coupling efficiency.

Technical Background: The Arylglycine Dilemma

To successfully synthesize peptides with (R)-o-Tolylglycine, one must understand the mechanistic failure points of standard protocols.

Steric Hindrance vs. Racemization

The ortho-methyl group on the phenyl ring creates a "steric wall" that impedes the nucleophilic attack of the incoming amine. To overcome this, high-reactivity coupling reagents (like HATU) are required.[1] However, the activation speed of these reagents often correlates with the rate of oxazolone formation—the primary intermediate leading to loss of chirality.

Mechanism of Failure
  • Base-Catalyzed Abstraction: Strong bases like Diisopropylethylamine (DIEA) abstract the acidic benzylic

    
    -proton.
    
  • Oxazolone Formation: The deprotonated intermediate cyclizes to form an oxazolone (azlactone).

  • Epimerization: The oxazolone enolizes, destroying the stereocenter. Re-opening of the ring by the amine yields a racemic product.

Visualization of the Racemization Pathway

The following diagram illustrates the critical risk pathway during the activation step.

RacemizationPathway Start Activated (R)-o-Tol-Gly ProtonLoss Deprotonation (Benzylic H) Start->ProtonLoss Slow Coupling + Strong Base Coupled Desired (R)-Peptide Start->Coupled Fast Coupling (Weak Base) Base Strong Base (DIEA) Base->ProtonLoss Oxazolone Oxazolone Intermediate ProtonLoss->Oxazolone Enol Enolization (Loss of Chirality) Oxazolone->Enol Rapid Equilibrium Racemic Racemic Peptide (R/S Mixture) Enol->Racemic Amine Attack

Figure 1: Mechanism of base-catalyzed racemization in arylglycines. The use of strong bases (DIEA) accelerates the upper red pathway.

Strategic Recommendations

Based on comparative studies of hindered arylglycines [1][2], the following reagents are selected for this protocol:

ComponentRecommendationRationale
Coupling Reagent COMU or HATU COMU offers the best balance of reactivity and low epimerization.[2] HATU is the alternative for extremely difficult sequences but requires stricter base control.
Additive Oxyma Pure (with COMU) or HOAt (with HATU)Oxyma/HOAt are superior to HOBt in suppressing racemization and accelerating coupling kinetics.
Base TMP (2,4,6-Collidine) A weaker base (pKa ~7.4) than DIEA (pKa ~10.5). Sufficient for activation but significantly reduces

-proton abstraction [3].
Resin 2-Chlorotrityl Chloride (2-CTC) Recommended if o-Tol-Gly is the C-terminal residue. Allows loading under very mild conditions to prevent initial racemization.

Detailed Experimental Protocols

Protocol A: Resin Loading (If o-Tol-Gly is C-terminal)

Use this protocol to attach (R)-o-Tolylglycine to the solid support. 2-CTC resin is mandatory to avoid high-base loading conditions.

Reagents:

  • 2-Chlorotrityl Chloride Resin (1.0 – 1.6 mmol/g)

  • Fmoc-(R)-o-Tolylglycine-OH (1.2 eq relative to resin capacity)

  • DIEA (2.5 eq; Note: DIEA is acceptable here only because the reaction is nucleophilic displacement of chloride, not carboxyl activation).

  • DCM (Anhydrous)

  • Methanol (HPLC grade)

Steps:

  • Swell Resin: Place resin in a reactor and swell with DCM for 30 min. Drain.

  • Prepare Solution: Dissolve Fmoc-(R)-o-Tolylglycine-OH (1.2 eq) in dry DCM (10 mL per gram of resin). Add DIEA (2.5 eq).

  • Loading: Add solution to resin.[3][4][5] Agitate gently for 1 hour at room temperature.

  • Capping: Add Methanol (20% v/v) to the reaction mixture (do not drain yet) and agitate for 15 min. This caps unreacted chlorides.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).[2]

  • Loading Check: Dry a small aliquot and perform a gravimetric loading test or UV quantification of the Fmoc group.

Protocol B: Chain Elongation (Coupling o-Tol-Gly into Sequence)

Use this protocol when adding (R)-o-Tolylglycine to a growing chain. This is the critical step for preventing racemization.[5]

Reagents:

  • Fmoc-(R)-o-Tolylglycine-OH (3.0 eq)

  • COMU (3.0 eq) [Alternative: HATU]

  • Oxyma Pure (3.0 eq) [Alternative: HOAt]

  • 2,4,6-Collidine (3.0 eq)

  • Solvent: DMF (or NMP for aggregation-prone sequences)[1]

Workflow:

  • Deprotection (Pre-cycle):

    • Treat resin with 20% Piperidine/DMF (2 x 5 min).

    • Crucial: Wash thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine. Residual piperidine acts as a strong base and will cause racemization in the next step.

  • Activation (In Situ):

    • Dissolve Fmoc-(R)-o-Tolylglycine-OH, COMU, and Oxyma Pure in the minimum amount of DMF.

    • Cool the solution to 0°C (ice bath) if possible, though RT is acceptable with Collidine.

    • Add Collidine immediately before adding to the resin.

    • Note: Do not pre-activate for more than 30-60 seconds. Long pre-activation times allow oxazolone formation before the amine is available to react.

  • Coupling:

    • Transfer the activated solution to the resin.[3][4][5][6]

    • Agitate for 60 minutes .

    • Optimization: If the color test (Kaiser/Chloranil) is positive, perform a double coupling (repeat Step 2-3) rather than extending the time of a single coupling. Fresh reagents are better than prolonged exposure to base.

  • Wash:

    • Drain and wash with DMF (4x).

Protocol C: Coupling the Next Amino Acid (onto o-Tol-Gly)

The steric bulk of the o-Tolyl group makes the N-terminus of the anchored o-Tol-Gly difficult to access. The subsequent amino acid coupling is often difficult.

Reagents:

  • Next Fmoc-Amino Acid (4.0 - 5.0 eq)

  • HATU (4.0 - 5.0 eq)

  • HOAt (4.0 - 5.0 eq)

  • DIEA (8.0 - 10.0 eq)

  • Note: Since the anchored o-Tol-Gly is already an amide, the risk of racemizing it is lower. We can return to a stronger base (DIEA) to drive the coupling onto the hindered amine.

Steps:

  • Double Coupling is Mandatory: Perform two coupling cycles of 1 hour each.

  • Temperature: If coupling is incomplete, elevate temperature to 50°C (microwave or conventional heating), but ensure the incoming amino acid is not Cys or His (which are heat-sensitive).

Quality Control & Troubleshooting

Monitoring Racemization

Standard C18 HPLC may not separate the (R) and (S) diastereomers of the final peptide.

  • Requirement: Use a Chiral HPLC column (e.g., Chiralpak IC or AD) or use Marfey’s Reagent analysis on the hydrolysate to quantify the % D-isomer (which corresponds to the racemized product).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Deletion) Steric hindrance of the o-methyl group.Switch to HATU/HOAt (if using COMU). Increase temperature to 50°C for the coupling onto the o-Tol-Gly residue.
High Racemization (>5%) Base strength too high or activation time too long.Switch from DIEA to Collidine . Reduce coupling time to 30 min and perform double coupling. Ensure pre-activation is <1 min.
Incomplete Deprotection Bulky group shielding the Fmoc.Use DBU (2%) + Piperidine (20%) in DMF for deprotection steps involving o-Tol-Gly.

Validated Workflow Diagram

The following Graphviz diagram summarizes the optimized cycle for (R)-o-Tolylglycine.

SPPS_Workflow cluster_Activation 3. Low-Racemization Activation Resin Resin-Peptide-NH2 Deprotect 1. Fmoc Deprotection (20% Pip/DMF) Resin->Deprotect Wash1 2. Extensive Wash (Remove Piperidine) Deprotect->Wash1 Reagents Fmoc-(R)-o-Tol-Gly + COMU/Oxyma Wash1->Reagents BaseAdd Add Collidine (Weak Base) Reagents->BaseAdd Couple 4. Coupling (1h) (Double Couple if needed) BaseAdd->Couple Immediate Transfer Wash2 5. Wash (DMF) Couple->Wash2 NextAA 6. Next AA Coupling (Use HATU/DIEA/Heat) Wash2->NextAA

Figure 2: Optimized SPPS cycle for hindered arylglycines emphasizing weak base activation and aggressive washing.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Jad, Y. E., et al. (2015). Racemization-free synthesis of peptides containing phenylglycine derivatives using COMU/TMP. Organic & Biomolecular Chemistry, 13, 2632-2637. Link

  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Minimization of Racemization during the Coupling of Cys and His Derivatives. Journal of Organic Chemistry, 67(19), 6861–6864. Link

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

Sources

Application

Application Note: Advanced Coupling Reagents for Sterically Hindered Ortho-Substituted Amino Acids

[1] Executive Summary The incorporation of sterically hindered amino acids—specifically those with ortho-substitutions (e.g., 2,6-dimethylphenylalanine), -disubstitutions (e.g., Aib), or -methylations—presents a high ene...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The incorporation of sterically hindered amino acids—specifically those with ortho-substitutions (e.g., 2,6-dimethylphenylalanine),


-disubstitutions (e.g., Aib), or 

-methylations—presents a high energy barrier in peptide synthesis.[1] Standard carbodiimide chemistries (DCC/DIC) often fail due to slow kinetics, leading to incomplete coupling or extensive racemization via oxazolone formation.

This guide details the selection and application of "Power" coupling reagents designed to overcome steric clash. We focus on COMU , PyAOP , and TFFH (Acid Fluorides), providing validated protocols to maximize yield while maintaining chiral integrity.

Mechanistic Insight: The Race Against Racemization

When the amine nucleophile is hindered, the rate of amide bond formation (


) slows significantly. This allows the competing unimolecular reaction—formation of the oxazolone (

)—to dominate.

The key to success is selecting a reagent that accelerates


 via the neighboring group effect  (e.g., the pyridine nitrogen in HOAt/HATU) or by generating a highly electrophilic species (Acid Fluoride).
Visualizing the Kinetic Competition

The following diagram illustrates the bifurcation between productive coupling and destructive epimerization.

Coupling_vs_Racemization Start Activated Amino Acid (O-Acyl Isourea/Ester) Oxazolone Oxazolone Intermediate Start->Oxazolone Slow Attack (k_rac) Promoted by Heat/Base Product Native Peptide (L-L Isomer) Start->Product Fast Attack (k_couple) Requires HOAt/Oxyma Amine Hindered Amine (Nucleophile) Amine->Product Oxazolone->Product Slow Epimer Epimerized Peptide (D-L Isomer) Oxazolone->Epimer Re-opening

Figure 1: Kinetic competition between productive amide bond formation (Green) and the oxazolone racemization pathway (Red).

The Reagent Toolbox: Selection Matrix

Do not use HATU by default if safer or more specific alternatives exist. Use this matrix to select the optimal reagent.

ReagentChemical ClassSteric EfficiencyEpimerization RiskPrimary Application
COMU Uronium (Oxyma-based)HighVery LowGeneral hindered couplings; safer alternative to HATU.[1][2]
PyAOP Phosphonium (HOAt-based)Very HighLowN-Methylated amino acids ; avoids guanidinylation side-reactions.[1]
TFFH FluoroformamidiniumExtremeLowAib-Aib couplings ; acid fluoride generation.[1][3][4]
T3P Phosphonic AnhydrideMedium-HighLowestCyclization; late-stage coupling; green chemistry.[1]
HATU Uronium (HOAt-based)HighLowLegacy "Gold Standard"; effective but generates toxic byproducts.[1]

Experimental Protocols

Protocol A: The "Modern Standard" (COMU/Oxyma)

Application: Moderate steric hindrance (e.g., Val-Val, Ile-Pro) and general SPPS.[1] Rationale: COMU utilizes the morpholino group as an internal base and Oxyma Pure as a leaving group, offering HATU-like reactivity without the explosion risk of benzotriazoles.[1]

Reagents:

  • Fmoc-AA-OH (

    
     eq)[1]
    
  • COMU (

    
     eq)[1]
    
  • DIPEA (Diisopropylethylamine) (

    
     eq)[1]
    
  • Solvent: DMF or NMP (NMP preferred for difficult sequences).

Step-by-Step:

  • Dissolution: Dissolve Fmoc-AA-OH and COMU in minimal NMP (

    
     M concentration).
    
  • Activation: Add DIPEA. Critical: Allow pre-activation for exactly 30 seconds .

    • Note: Extended pre-activation of uronium salts leads to guanidinylation of the amino component.

  • Coupling: Add the activated mixture immediately to the resin-bound amine.

  • Incubation: Agitate at Room Temperature for 60 minutes .

  • Monitoring: Perform a micro-cleavage and check via LC-MS. If incomplete, proceed to a second coupling using a different solvent (e.g., DCM/DMF 1:1) to disrupt aggregation.[5]

Protocol B: The "Heavy Lifter" (TFFH / Acid Fluoride)

Application: Extreme hindrance (e.g., Aib-Aib, Aib-N-Me-Ala).[1] Rationale: Acid fluorides are small, highly electrophilic species that lack the bulk of an OAt/OBt active ester, allowing them to penetrate sterically crowded reaction centers. TFFH generates acid fluorides in situ.[3][6]

Reagents:

  • Fmoc-AA-OH (

    
     eq)[1]
    
  • TFFH (

    
     eq)[1]
    
  • DIPEA (

    
     eq)[1]
    
  • Solvent: DMF.[2][4][6][7][8][9][10]

Step-by-Step:

  • Pre-activation (Crucial): Dissolve Fmoc-AA-OH and TFFH in DMF.[1] Add DIPEA.

  • Activation Time: Allow to react for 15–20 minutes before adding to the resin.

    • Why? Unlike uronium salts, acid fluorides are stable and require time to form fully from the carboxylic acid.

  • Coupling: Add to the resin.

  • Heat: For Aib-Aib couplings, elevate temperature to 50°C (microwave or conventional heating).

  • Time: React for 2 hours . Double coupling is almost always required for Aib residues.

Protocol C: N-Methylation Specific (PyAOP)

Application: Coupling to an N-methylated amine.[1] Rationale: N-methyl amines are poor nucleophiles.[1] Uronium salts (HATU/HBTU) can react with the N-methyl amine to form a guanidino-derivative (termination) if the activation is slow.[1] Phosphonium salts (PyAOP) do not suffer from this side reaction.

Step-by-Step:

  • Dissolve Fmoc-AA-OH (

    
     eq) and PyAOP (
    
    
    
    eq) in NMP.[1]
  • Add DIPEA (

    
     eq).
    
  • No Pre-activation: Add immediately to the resin.

  • Reaction: Agitate for 2 hours.

  • Optimization: If conversion is low, add HOAt (

    
     eq) as an additive to further catalyze the reaction.
    

Troubleshooting & Optimization Logic

When a coupling fails despite using high-power reagents, the issue is often aggregation (beta-sheet formation) rather than pure steric hindrance.[1]

Decision Tree for Optimization

Optimization_Logic Problem Coupling Incomplete (>10% Deletion) Check1 Is the residue N-methylated? Problem->Check1 Check2 Is it Aib or Alpha-Alpha disubstituted? Check1->Check2 No Soln_PyAOP Switch to PyAOP (Avoids Guanidinylation) Check1->Soln_PyAOP Yes Soln_TFFH Switch to TFFH (Acid Fluoride) Check2->Soln_TFFH Yes Soln_Agg Aggregation Issue Check2->Soln_Agg No Action_Agg 1. Use Pseudoproline dipeptides 2. Switch solvent to NMP 3. Use DBU/LiCl (Magic Mixture) Soln_Agg->Action_Agg

Figure 2: Logical workflow for troubleshooting difficult couplings.

Solvent Effects[4][7][9][11][12][13][14]
  • DMF: Standard, but promotes beta-sheet aggregation.[1]

  • NMP: Better for preventing aggregation.

  • DMSO/DMF (1:9): "Magic mixture" component to disrupt hydrogen bonding.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Carpino, L. A., et al. (1995).[4] Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[1][4][6] Journal of the American Chemical Society, 117(19), 5401–5402. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][11] Organic Process Research & Development, 20(2), 140–177. [Link]

  • Subirós-Funosas, R., et al. (2009).[1] COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.[1] Chemistry – A European Journal, 15(37), 9394–9403. [Link][1]

Sources

Method

Stereoselective Synthesis of Chiral 1,3,4-Thiadiazole Derivatives using (R)-o-Tolylglycine

Application Note & Protocol | Doc ID: AN-THIA-2024-05 Executive Summary Objective: To provide a rigorous, reproducible protocol for the synthesis of chiral 2-amino-1,3,4-thiadiazole derivatives starting from (R)-o-Tolylg...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | Doc ID: AN-THIA-2024-05

Executive Summary

Objective: To provide a rigorous, reproducible protocol for the synthesis of chiral 2-amino-1,3,4-thiadiazole derivatives starting from (R)-o-Tolylglycine [(R)-2-amino-2-(2-methylphenyl)acetic acid].

Significance: 1,3,4-Thiadiazoles are privileged pharmacophores in medicinal chemistry, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1][2] However, synthesizing derivatives that retain a chiral center at the


-position relative to the heterocyclic ring is synthetically challenging due to the risk of racemization during the cyclodehydration step.

Core Strategy: This protocol utilizes a "Memory of Chirality" approach, leveraging the steric bulk of the o-tolyl group to restrict bond rotation, coupled with a mild, cold-acid cyclization technique to preserve the enantiomeric excess (ee) of the starting material.

Retrosynthetic Analysis & Pathway

The synthesis is designed to build the thiadiazole ring sequentially from the amino acid hydrazide. The critical step is the cyclization of the thiosemicarbazide intermediate.[3]

Synthetic Workflow (Graphviz)

G cluster_legend Critical Process Parameters Start (R)-o-Tolylglycine (Starting Material) Ester Methyl (R)-o-Tolylglycinate (Intermediate 1) Start->Ester SOCl2, MeOH 0°C -> RT (95% Yield) Hydrazide Chiral Acyl Hydrazide (Intermediate 2) Ester->Hydrazide NH2NH2·H2O, EtOH RT, 12h (Avoid Heat) TSC Thiosemicarbazide (Intermediate 3) Hydrazide->TSC R-NCS (Isothiocyanate) EtOH, Reflux 2h Thiadiazole (R)-1,3,4-Thiadiazole Derivative (Final Product) TSC->Thiadiazole Conc. H2SO4 0°C (Critical for Chirality) Temp Control ⚠ Temperature < 5°C during cyclization prevents racemization

Figure 1: Step-wise synthetic pathway emphasizing the critical cyclization node where chirality is most at risk.

Detailed Experimental Protocol

Reagents & Materials
  • (R)-o-Tolylglycine: >98% ee (Commercial or synthesized via Strecker synthesis).

  • Thionyl Chloride (

    
    ):  Freshly distilled.
    
  • Hydrazine Hydrate (

    
    ):  98%.
    
  • Isothiocyanates (R-NCS): Phenyl isothiocyanate, Methyl isothiocyanate, etc.

  • Sulfuric Acid (

    
    ):  Concentrated (98%).
    
  • Solvents: Methanol (anhydrous), Ethanol (absolute), Dichloromethane (DCM).

Step-by-Step Methodology
Step 1: Esterification (Methyl Ester Formation)

Rationale: Activation of the carboxylic acid while protecting the amine.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a drying tube (

    
    ) and a magnetic stir bar. Place in an ice-salt bath (-5°C).
    
  • Addition: Add Methanol (50 mL) to the flask. Add Thionyl Chloride (1.2 eq) dropwise over 20 minutes. Caution: Exothermic reaction.

  • Substrate: Add (R)-o-Tolylglycine (10 mmol) in small portions to the cold solution.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Evaporate solvent under reduced pressure. The residue is the hydrochloride salt of the ester.

  • Neutralization: Suspend residue in DCM, wash with sat.

    
     (cold), dry over 
    
    
    
    , and concentrate.
    • Yield Expectation: 90-95%.

Step 2: Hydrazinolysis (Formation of Chiral Hydrazide)

Rationale: Conversion to the hydrazide nucleophile. Low temperature is vital to prevent racemization.

  • Dissolution: Dissolve the methyl ester (from Step 1) in Absolute Ethanol (30 mL).

  • Reagent: Add Hydrazine Hydrate (2.5 eq) dropwise at 0°C.

  • Reaction: Stir at RT for 18-24 hours. Do not reflux. Refluxing promotes racemization of the

    
    -proton.
    
  • Isolation: The product often precipitates as a solid. Filter, wash with cold ethanol, and dry.

    • Checkpoint: Check optical rotation

      
      . If rotation drops significantly, reduce reaction time.
      
Step 3: Thiosemicarbazide Formation

Rationale: Installation of the sulfur atom and the second nitrogen required for the ring.

  • Mixing: Dissolve the Hydrazide (5 mmol) in Ethanol (20 mL).

  • Coupling: Add the appropriate Isothiocyanate (e.g., Phenyl Isothiocyanate, 1.1 eq).

  • Reaction: Reflux gently for 2-4 hours. The bulky o-tolyl group may slow this reaction; monitor by TLC (Mobile phase: MeOH:DCM 1:9).

  • Isolation: Cool to RT. The thiosemicarbazide intermediate usually crystallizes. Filter and recrystallize from ethanol.

Step 4: Cyclodehydration (The Critical Step)

Rationale: Ring closure. We use the "Cold Acid" method to minimize thermal energy available for stereocenter inversion.

  • Preparation: Place Conc.

    
      (10 mL) in a 50 mL flask and cool to -5°C  (Ice/Salt bath).
    
  • Addition: Add the Thiosemicarbazide (2 mmol) in small portions over 15 minutes. Ensure internal temp does not exceed 0°C.

  • Cyclization: Stir at 0°C for 2 hours, then allow to stand at RT for 1 hour.

    • Alternative (Milder): For highly sensitive substrates, use T3P (Propylphosphonic anhydride) (50% in EtOAc) with Triethylamine in DCM at RT for 12h. This avoids strong acid entirely.

  • Quenching: Pour the reaction mixture onto crushed ice (50 g) with vigorous stirring.

  • Neutralization: Adjust pH to ~8 using Conc. Ammonia (

    
    ) while keeping the solution cold.
    
  • Extraction: Extract the precipitate with Ethyl Acetate (

    
     mL).
    
  • Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
Temperature (Step 4) < 0°C (Addition)High risk of racemization at the benzylic position.
Hydrazine Excess 2.5 - 3.0 eqInsufficient hydrazine leads to dimer formation (diacylhydrazine).
Quenching pH pH 8.0 - 9.0pH > 10 may hydrolyze the thiadiazole ring or amide linkage.
Stirring Rate > 500 RPMPoor mixing in viscous

causes local hotspots (racemization).

Troubleshooting Table:

IssueProbable CauseCorrective Action
Loss of Chirality (Low ee) High temp during cyclization.Switch to T3P mediated cyclization (Method B).
Low Yield (Step 3) Steric hindrance of o-tolyl.Increase reflux time or use microwave irradiation (50°C, 10 min).
Oily Product Incomplete cyclization.Dry the thiosemicarbazide thoroughly before adding to acid; water inhibits the dehydration.

Analytical Characterization

To validate the structure and stereochemical integrity, the following data must be acquired:

  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane:Isopropanol (90:10).

    • Detection: UV @ 254 nm.

    • Acceptance Criteria: ee > 90%.

  • 1H NMR (DMSO-d6):

    • Look for the

      
      -proton signal (methine attached to o-tolyl). In the racemate, this might appear as a split peak or shoulder; in the pure enantiomer, it should be a sharp singlet/doublet.
      
    • Thiosemicarbazide NH protons:

      
       9.0–10.0 ppm (disappear after cyclization).
      
  • HRMS: Confirm [M+H]+.

References

  • Ghate, M., et al. (2017).[3] Synthesis of 1,3,4-thiadiazole from acylhydrazine and isothiocyanate. European Journal of Medicinal Chemistry.

  • Ilangovan, A., et al. (2015).[4] T3P as an efficient cyclodehydration reagent for the one-pot synthesis of 2-amino-1,3,4-oxadiazoles (and thiadiazole implications). Journal of Chemical Sciences.

  • Aggarwal, N., et al. (2012). Synthesis and antimicrobial activity of some new 1,3,4-thiadiazole derivatives. Journal of Heterocyclic Chemistry.

  • Trotsko, N., et al. (2008). Cyclization of Thiosemicarbazide Derivatives in Acid Medium. Acta Poloniae Pharmaceutica.

Sources

Application

Application Note &amp; Protocol Guide: Mastering Amide Bond Formation with Sterically Hindered (R)-2-Amino-2-(o-tolyl)acetic acid

Introduction: The Challenge of Steric Hindrance (R)-2-Amino-2-(o-tolyl)acetic acid is a non-canonical amino acid of significant interest in medicinal chemistry and drug development due to the unique conformational constr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Steric Hindrance

(R)-2-Amino-2-(o-tolyl)acetic acid is a non-canonical amino acid of significant interest in medicinal chemistry and drug development due to the unique conformational constraints imparted by its ortho-tolyl substituent. However, this same structural feature, which makes it synthetically valuable, also presents a formidable challenge in amide bond formation. The steric bulk of the o-tolyl group, positioned directly adjacent to the reacting carboxylic acid and amine functionalities, physically obstructs the approach of coupling reagents and the reacting amine partner. This hindrance can lead to drastically reduced reaction rates, low yields, and an increased propensity for side reactions, including racemization.[1]

This guide provides a comprehensive overview of the mechanistic considerations, reagent selection strategies, and detailed experimental protocols necessary to achieve efficient and reliable amide coupling with this challenging substrate. We will explore two primary coupling methodologies, a standard carbodiimide-based approach and a more potent uronium salt-based method, providing researchers with the tools to overcome the inherent difficulties of this transformation.

Mechanistic Considerations & Reagent Selection

The formation of an amide bond is a dehydration reaction that is kinetically slow and requires the activation of the carboxylic acid to proceed under mild conditions.[2] This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, creating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by an amine.[3] The choice of activating reagent is paramount, especially when dealing with sterically encumbered substrates like (R)-2-Amino-2-(o-tolyl)acetic acid.

Carbodiimide-Mediated Coupling (EDC/HOBt)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling agents.[4] The reaction proceeds through an unstable O-acylisourea intermediate.[5] While effective for many substrates, this intermediate can be susceptible to side reactions, such as the formation of a stable N-acylurea, or rearrangement, particularly with hindered systems.[6] To mitigate these issues and reduce racemization, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt intercepts the O-acylisourea to form a more stable and reactive HOBt-ester, which is then aminolyzed to form the desired amide.[2]

dot digraph "EDC_HOBt_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes RCOOH [label="Carboxylic Acid\n(R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; EDC [label="EDC", fillcolor="#F1F3F4", fontcolor="#202124"]; O_Acylisourea [label="O-Acylisourea Intermediate\n(Unstable)", fillcolor="#FBBC05", fontcolor="#202124"]; HOBt [label="HOBt", fillcolor="#F1F3F4", fontcolor="#202124"]; HOBt_Ester [label="HOBt Active Ester\n(More Stable)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amine [label="Amine\n(R'-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="Amide Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EDU [label="EDU Byproduct\n(Water-Soluble)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RCOOH -> O_Acylisourea [label="+EDC", color="#5F6368"]; EDC -> O_Acylisourea [style=invis]; O_Acylisourea -> HOBt_Ester [label="+HOBt", color="#5F6368"]; HOBt -> HOBt_Ester [style=invis]; HOBt_Ester -> Amide [label="+ Amine", color="#5F6368"]; Amine -> Amide [style=invis]; HOBt_Ester -> EDU [label=" ", color="#5F6368"];

// Invisible edges for alignment subgraph { rank=same; RCOOH; EDC; } subgraph { rank=same; HOBt; Amine; } } ends_dot Caption: EDC/HOBt-mediated amide formation workflow.

Uronium/Aminium Salt-Mediated Coupling (HATU)

For sterically demanding couplings, uronium/aminium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are significantly more effective.[7][8] HATU is based on the additive 1-hydroxy-7-azabenzotriazole (HOAt), which is superior to HOBt in accelerating reactions and suppressing racemization.[9] The mechanism involves the formation of a highly reactive OAt-active ester.[10] The pyridine nitrogen atom in the HOAt moiety is believed to provide a neighboring group effect, stabilizing the transition state and leading to faster reaction rates, which is critical for overcoming steric barriers.[10]

dot digraph "HATU_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes RCOOH [label="Carboxylic Acid\n(R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (DIPEA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Carboxylate [label="Carboxylate\n(R-COO⁻)", fillcolor="#F1F3F4", fontcolor="#202124"]; HATU [label="HATU", fillcolor="#F1F3F4", fontcolor="#202124"]; OAt_Ester [label="OAt Active Ester\n(Highly Reactive)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amine [label="Amine\n(R'-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="Amide Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TMU [label="Tetramethylurea\nByproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RCOOH -> Carboxylate [label="+ Base", color="#5F6368"]; Base -> Carboxylate [style=invis]; Carboxylate -> OAt_Ester [label="+ HATU", color="#5F6368"]; HATU -> OAt_Ester [style=invis]; OAt_Ester -> Amide [label="+ Amine", color="#5F6368"]; Amine -> Amide [style=invis]; OAt_Ester -> TMU [label=" ", color="#5F6368"];

// Invisible edges for alignment subgraph { rank=same; RCOOH; Base; HATU; Amine; } } ends_dot Caption: HATU-mediated amide formation workflow.

Reagent Comparison and Selection

The selection of the appropriate coupling reagent is critical for success. For (R)-2-Amino-2-(o-tolyl)acetic acid, HATU is the strongly recommended starting point due to its proven efficacy with hindered amino acids.[7][9]

Reagent SystemClassRelative ReactivityProsCons for this Substrate
EDC/HOBt CarbodiimideModerateCost-effective; water-soluble byproduct.[2]Lower reactivity may lead to slow or incomplete reactions; higher risk of side reactions with hindered substrates.[11]
HATU/DIPEA Uronium/AminiumVery HighExcellent for sterically hindered amino acids; rapid reaction rates; low racemization.[7][12]Higher cost; potential for side reactions if used in large excess (guanidinylation).[13]
Acyl Fluoride Acyl HalideExtremely HighCan succeed where other methods fail for severely hindered systems.[8][14]Requires an additional activation step; fluorinating agents can be hazardous.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All solvents should be anhydrous for optimal results.

Protocol 1: General Procedure using HATU (Recommended)

This protocol is the preferred method for coupling (R)-2-Amino-2-(o-tolyl)acetic acid due to its high efficiency with sterically hindered substrates.[12]

Materials:

  • (R)-2-Amino-2-(o-tolyl)acetic acid (1.0 equiv)

  • Amine coupling partner (1.0 - 1.2 equiv)

  • HATU (1.1 - 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (e.g., Ethyl Acetate, 1N HCl, saturated NaHCO₃, brine)

Step-by-Step Procedure:

  • Pre-activation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add (R)-2-Amino-2-(o-tolyl)acetic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolve the solids in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Add DIPEA (2.5 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at room temperature for 15-30 minutes. This "pre-activation" step is crucial for forming the reactive OAt-ester.[7]

  • Coupling: Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF, to the activated mixture.

  • Stir the reaction at room temperature for 2-18 hours. The significant steric hindrance may necessitate longer reaction times.[8]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

  • Workup:

    • Once complete, dilute the reaction mixture with an organic solvent like Ethyl Acetate.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), followed by saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[7] These washes effectively remove unreacted starting materials, DIPEA, and water-soluble byproducts.

  • Isolation & Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: Alternative Procedure using EDC/HOBt

This protocol can be attempted but may require optimization and longer reaction times due to the substrate's steric bulk.

Materials:

  • (R)-2-Amino-2-(o-tolyl)acetic acid (1.0 equiv)

  • Amine coupling partner (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA or Triethylamine (TEA) (2.5 equiv)

  • Anhydrous DMF or DCM

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add (R)-2-Amino-2-(o-tolyl)acetic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[2]

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Activation: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture. Keeping the temperature at 0 °C during addition can help minimize side reactions.[15]

  • Add DIPEA (2.5 equiv) dropwise.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 4-24 hours.

  • Monitoring, Workup, and Purification: Follow steps 7-9 as described in Protocol 1. The aqueous workup is particularly effective here for removing the ethyl-dimethylaminopropyl urea byproduct derived from EDC.[2]

Troubleshooting and Optimization

dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, label="Troubleshooting Workflow for Low Coupling Efficiency", labelloc=t, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes Start [label="Low or No Product Formation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagents [label="Verify Reagent Quality\n(Anhydrous Solvents, Fresh Reagents)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; IncreaseTime [label="Increase Reaction Time\n(e.g., to 24h or 48h)", fillcolor="#F1F3F4", fontcolor="#202124"]; IncreaseTemp [label="Gently Increase Temperature\n(e.g., to 40-50°C)\nCaution: Risk of Racemization", fillcolor="#F1F3F4", fontcolor="#202124"]; DoubleCouple [label="Perform a 'Double Coupling'\n(Repeat coupling with fresh reagents)", fillcolor="#F1F3F4", fontcolor="#202124"]; SwitchReagent [label="Switch to a More Potent Reagent\n(e.g., EDC → HATU)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AcylFluoride [label="Consider Acyl Fluoride Formation\n(For extremely difficult cases)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Successful Coupling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckReagents [color="#5F6368"]; CheckReagents -> IncreaseTime [label="Reagents OK", color="#5F6368"]; IncreaseTime -> IncreaseTemp [label="Still Low Yield", color="#5F6368"]; IncreaseTemp -> DoubleCouple [label="Still Low Yield", color="#5F6368"]; DoubleCouple -> SwitchReagent [label="Still Low Yield", color="#5F6368"]; SwitchReagent -> AcylFluoride [label="HATU Fails", color="#5F6368"];

IncreaseTime -> Success [label="Yield Improves", color="#5F6368"]; IncreaseTemp -> Success [label="Yield Improves", color="#5F6368"]; DoubleCouple -> Success [label="Yield Improves", color="#5F6368"]; SwitchReagent -> Success [label="Yield Improves", color="#5F6368"]; AcylFluoride -> Success [label="Yield Improves", color="#5F6368"]; } ends_dot Caption: Troubleshooting workflow for low coupling efficiency.

IssuePotential CauseRecommended Solution(s)
Low or No Conversion Steric Hindrance: The primary challenge; reaction kinetics are slow.[1]Increase Reaction Time: Extend the coupling time to 24 or even 48 hours.[8] Increase Temperature: Gently heat the reaction (e.g., to 40°C), but monitor carefully for epimerization.[14] Switch to HATU: If using EDC/HOBt, switch to the more potent HATU protocol.[8]
Reagent Degradation: Coupling reagents are moisture-sensitive.Use freshly opened, high-purity reagents and ensure all solvents are anhydrous.
Side Product Formation N-acylurea formation (EDC): The O-acylisourea intermediate rearranges instead of reacting.[16]Ensure HOBt is used. Run the reaction at 0°C initially before warming to room temperature.[15]
Guanidinylation (HATU): Excess HATU can react with the free amine.[13]Use HATU in near-stoichiometric amounts (1.0-1.2 equivalents). Ensure the carboxylic acid is fully pre-activated before adding the amine.[17]
Racemization Over-activation/Base: Strong bases or extended exposure to activation conditions can cause epimerization at the α-carbon.Use a non-nucleophilic, hindered base like DIPEA instead of less hindered bases like TEA. Minimize reaction time and avoid excessive heat where possible. The use of HOAt-based reagents like HATU is known to suppress racemization effectively.[7]

Conclusion

The successful synthesis of amides from (R)-2-Amino-2-(o-tolyl)acetic acid is a non-trivial task that requires a deliberate and informed approach to reaction design. The steric impediment from the o-tolyl group necessitates the use of highly efficient coupling methodologies. While carbodiimide-based methods may suffice in some cases, the use of uronium salt reagents, particularly HATU, is strongly recommended as a first-line strategy. By understanding the underlying mechanisms, adhering to optimized, step-by-step protocols, and employing systematic troubleshooting, researchers can confidently and efficiently incorporate this valuable, sterically hindered building block into their target molecules.

References

  • Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed. (n.d.). Retrieved February 24, 2026, from [Link]

  • Zhang, W., & Nowak, P. (2018). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
  • HATU - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Carbodiimide - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved February 24, 2026, from [Link]

  • Vankayalapati, H., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 19(14), 3965-3968.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved February 24, 2026, from [Link]

  • Kong, Y., et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. The Journal of Organic Chemistry, 83(4), 2027-2035.
  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved February 24, 2026, from [Link]

  • Albericio, F., & Carpino, L. A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(4), 756-770.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11612-11615.
  • Mondal, P., & Selg, P. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. SynOpen, 7(4), 294-301.
  • ResearchGate. (n.d.). Coupling Reagents [Chapter]. Retrieved February 24, 2026, from [Link]

  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved February 24, 2026, from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved February 24, 2026, from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Méndez-Ardoy, A., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances, 14(52), 38459-38466.
  • Legnani, L., et al. (2020). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. La Chimica & l'Industria, 102(3), 88-95.
  • Wang, Y., et al. (2018). Mechanism for acetic acid-catalyzed ester aminolysis. Journal of Organic Chemistry, 83(2), 839-847.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved February 24, 2026, from [Link]

Sources

Method

Application Note: Synthesis of Sterically Constrained Radioligands using (R)-2-Amino-2-(o-tolyl)acetic Acid

[1] Abstract & Scientific Rationale In the development of peptide-based radiopharmaceuticals (PET/SPECT/Theranostics), rapid in vivo degradation and conformational flexibility often limit tumor uptake and retention. (R)-...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scientific Rationale

In the development of peptide-based radiopharmaceuticals (PET/SPECT/Theranostics), rapid in vivo degradation and conformational flexibility often limit tumor uptake and retention. (R)-2-Amino-2-(o-tolyl)acetic acid (also known as (R)-o-Tolylglycine) serves as a critical non-proteinogenic building block.[1]

Its structural value lies in the ortho-methyl group , which introduces significant steric hindrance. When incorporated into a peptide backbone, this "molecular lock" restricts rotation around the


 (phi) and 

(psi) torsion angles, forcing the peptide into specific bioactive conformations (e.g.,

-turns).[1] Furthermore, as a non-natural amino acid, it renders the adjacent peptide bonds resistant to enzymatic hydrolysis by endogenous peptidases.

This guide details the workflow for synthesizing radioligands containing this hindered residue, focusing on overcoming the specific synthetic challenges posed by its steric bulk during Solid Phase Peptide Synthesis (SPPS) and subsequent radiolabeling.

Chemical Basis & Precursor Handling[2]

Compound: (R)-2-Amino-2-(o-tolyl)acetic acid CAS: 121288-75-9 (Generic reference for enantiomers) Role: Conformational constraint; Proteolytic shield.[1]

The "Steric Lock" Mechanism

The o-tolyl moiety creates a rotational barrier. Unlike Phenylglycine, the methyl group at the ortho position clashes with the carbonyl oxygen of the preceding residue, effectively "locking" the local conformation. This is essential for targeting receptors that require a rigid pharmacophore (e.g., GPCRs, Integrins).

Precursor Activation (Fmoc-Protection)

Note: If the Fmoc-protected derivative is not commercially available, it must be synthesized from the free amino acid.[1]

Reagents:

  • (R)-2-Amino-2-(o-tolyl)acetic acid[1]

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)[1]

  • NaHCO3 (Sodium Bicarbonate)[1]

  • Dioxane/Water (1:1)[1]

Protocol:

  • Dissolve 10 mmol of the amino acid in 25 mL of 10% Na2CO3.

  • Add 10 mmol of Fmoc-OSu dissolved in 25 mL dioxane dropwise at 0°C.

  • Stir at Room Temperature (RT) for 18 hours.

  • Acidify to pH 2.0 with 1N HCl (precipitate forms).

  • Extract with Ethyl Acetate, dry over MgSO4, and recrystallize from EtOAc/Hexane.

  • QC Check: HPLC purity >98%; confirm absence of free amine via Ninhydrin test.

Solid Phase Peptide Synthesis (SPPS) Workflow

Incorporating (R)-o-Tolylglycine is difficult due to the steric bulk of the o-methyl group, which hinders the nucleophilic attack of the amino group during coupling.[1] Standard HBTU/DIEA protocols often fail, leading to deletion sequences.

Critical Reagents Table
ComponentReagent RecommendedRationale
Resin 2-Chlorotrityl Chloride (2-CTC)Prevents diketopiperazine formation; mild cleavage preserves side chains.[1]
Coupling Agent HATU or COMU High reactivity required to overcome steric hindrance.
Base TMP (2,4,6-Trimethylpyridine)Weaker base than DIEA; reduces risk of C

racemization (a known risk for phenylglycine derivatives).[1]
Solvent DMF (Anhydrous)Standard solvent; NMP can be used for difficult sequences.[1]
Step-by-Step Coupling Protocol

Step 1: Resin Loading Load the C-terminal amino acid onto 2-CTC resin (0.5 mmol/g loading) using standard DIPEA/DCM conditions.[1] Cap unreacted sites with Methanol.

Step 2: Deprotection Remove Fmoc group using 20% Piperidine in DMF (2 x 10 min).[1] Wash resin 5x with DMF.

Step 3: Coupling (R)-Fmoc-o-Tolylglycine (The Critical Step)

  • Stoichiometry: Use 4.0 equivalents of amino acid relative to resin loading.

  • Activation: Dissolve Amino Acid and HATU (3.9 eq) in DMF. Add TMP (8 eq).[1] Pre-activate for only 30 seconds.[1]

  • Reaction: Add to resin immediately.[2][3]

  • Conditions: Shake for 2 to 4 hours (standard AA is 45 min).

  • Optimization: If coupling is incomplete (positive Kaiser test), perform a double coupling at 40°C for 1 hour.

Step 4: Elongation & Chelator Attachment Continue the sequence. At the N-terminus, attach a bifunctional chelator (e.g., DOTA-NHS or NOTA-bis(tBu)) to allow for radiolabeling.[1]

Step 5: Cleavage Cleave peptide from resin using TFA/TIS/H2O (95:2.5:2.[1][2]5) for 3 hours. Precipitate in cold diethyl ether.

Radiolabeling Protocol (Ga-68 Example)

This protocol assumes the peptide has been conjugated with a DOTA chelator.

Workflow Diagram (DOT)

RadiolabelingWorkflow cluster_chem Chemical Transformation Gen 68Ge/68Ga Generator Elute Elution (0.1M HCl) Gen->Elute Ga-68 Cl3 Prep Precursor Mixing (Peptide + Buffer) Elute->Prep Add to Rxn Vial Heat Incubation 95°C, 10 min Prep->Heat Chelation Purify C18 Sep-Pak Purification Heat->Purify Crude Tracer QC QC Analysis (HPLC/TLC) Purify->QC Final Product

Caption: Figure 1. Standard workflow for Gallium-68 labeling of DOTA-conjugated peptides containing sterically hindered amino acids.

Detailed Methodology
  • Elution: Elute

    
    GaCl
    
    
    
    from the generator using 0.1 M HCl.
  • Buffering: Add 1.0 mL of eluate (approx. 500-800 MBq) to a reaction vial containing:

    • 50

      
      g of DOTA-Peptide Precursor (containing the o-tolyl residue).[1]
      
    • 200

      
      L of 1 M Sodium Acetate buffer (pH 4.5).[1]
      
    • Crucial: Verify pH is between 4.0 and 4.5.

  • Incubation: Heat at 95°C for 10-15 minutes .

    • Note: The o-tolyl group is thermally stable; however, if the peptide contains oxidizable residues (Met, Trp), add 10 mg Ascorbic Acid to the buffer.

  • Purification: Pass the reaction mixture through a pre-conditioned C18 Sep-Pak cartridge. Wash with water (remove free Ga-68).[1] Elute product with 500

    
    L Ethanol/Water (1:1).[1]
    
  • Formulation: Dilute eluate with PBS for injection.

Quality Control & Troubleshooting

QC Parameters
TestMethodAcceptance Criteria
Radiochemical Purity Radio-HPLC / iTLC> 95%
Identity Co-injection with Cold StandardRetention time match (

0.5 min)
pH pH Strip4.5 - 7.5 (depending on formulation)
Endotoxin LAL Test< 175 EU/V (for human use)
Troubleshooting "The Lock"

Issue: Low yield during SPPS coupling of the o-tolyl residue.

  • Cause: Steric clash prevents the activated ester from reaching the amine.

  • Solution: Switch to HATU (if using HBTU).[1] Increase temperature to 50°C (microwave assisted SPPS is highly recommended here: 25W, 75°C for 5 min).

Issue: Racemization of the o-tolyl residue.

  • Cause: Over-activation or high base concentration. Phenylglycine analogs have acidic

    
    -protons.[1][2]
    
  • Solution: Use TMP (Collidine) instead of DIEA.[1] Reduce pre-activation time to < 1 min.

References

  • Beilstein Journals. "Automated solid-phase peptide synthesis to obtain therapeutic peptides."[1] Beilstein J. Org. Chem. 2014. Link

  • BenchChem. "Protocol for the Incorporation of (r)-2-Amino-2-(4-chlorophenyl)acetic Acid in Peptide Synthesis." (General phenylglycine coupling protocols). Link[1]

  • Theranostics. "From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals." Theranostics 2024. Link

  • MDPI. "Tailored Reaction Conditions and Automated Radiolabeling of [177Lu]Lu-PSMA-ALB-56." Pharmaceuticals 2023.[4] Link[1]

  • NIH/PMC. "Design, Synthesis, and Biological Evaluation of Small-Molecule-Based Radioligands."[1] J Med Chem. 2016. Link

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization of (R)-o-Tolylglycine during peptide coupling

Topic: Preventing racemization of (R)-o-Tolylglycine during peptide coupling Content type: Technical Support Center (FAQ & Troubleshooting) Audience: Researchers, scientists, and drug development professionals Current St...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing racemization of (R)-o-Tolylglycine during peptide coupling Content type: Technical Support Center (FAQ & Troubleshooting) Audience: Researchers, scientists, and drug development professionals

Current Status: Active Ticket ID: CHEM-SUP-882 Subject: Minimizing racemization of sterically hindered arylglycines during peptide synthesis.

Core Technical Insight

(R)-o-Tolylglycine represents a "perfect storm" for racemization in peptide chemistry. It combines the high acidity of the


-proton characteristic of arylglycines (due to the electron-withdrawing aromatic ring) with the steric hindrance of the ortho-methyl group.

The Causality of Failure: Racemization is not random; it is a kinetic competition between coupling (formation of the peptide bond) and epimerization (loss of chirality).

  • Electronic Factor: The phenyl ring attached directly to the

    
    -carbon stabilizes the carbanion intermediate, lowering the pKa of the 
    
    
    
    -proton.
  • Steric Factor: The o-methyl group hinders the approach of the nucleophile (the amine of the next residue), slowing down the coupling rate (

    
    ).
    
  • Result: The activated amino acid spends more time in its reactive state, increasing the probability of proton abstraction (

    
    ) or oxazolone formation before the desired bond forms.
    

Mechanism of Racemization

Understanding the pathway is critical for intervention. The primary culprit is the 5(4H)-oxazolone mechanism, facilitated by base and heat.

RacemizationMechanism Start Fmoc-(R)-o-Tolylglycine-OH Activated Activated Ester (Oxyma/OBt) Start->Activated Activation (DIC/Oxyma) Oxazolone 5(4H)-Oxazolone (Chiral) Activated->Oxazolone Cyclization (Slow coupling promoted) Product_R Peptide (R-isomer) (Desired) Activated->Product_R Fast Coupling (k_couple) Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol Base-catalyzed Deprotonation Product_L Peptide (L-isomer) (Undesired) Oxazolone->Product_L Aminolysis Oxazolone->Product_R Aminolysis Enol->Oxazolone Reprotonation (Racemic Mix)

Figure 1: The kinetic competition. Slow coupling (due to steric hindrance) allows the activated ester to cyclize into the oxazolone, which readily enolizes and racemizes.

Troubleshooting & FAQs

Q1: Which coupling reagents offer the highest optical purity for (R)-o-Tolylglycine?

Recommendation: DIC / Oxyma Pure (Diisopropylcarbodiimide / Ethyl cyanoglyoxylate-2-oxime).

The Science:

  • Oxyma Pure acts as a superior nucleophile compared to HOBt or HOAt. It rapidly converts the highly reactive (and racemization-prone) O-acylisourea intermediate into a more stable Oxyma active ester.

  • Acidity: Oxyma is acidic but less likely to induce base-independent racemization compared to HOAt.

  • Alternative: COMU is a valid second choice but must be used with TMP (see Q2). Avoid HATU/HBTU with standard bases (DIEA) as the guanidinium/uronium structure requires base to activate, immediately spiking the pH and risking proton abstraction.

Q2: I typically use DIEA (DIPEA). Why is this problematic here?

Critical Alert: Do NOT use DIEA or Triethylamine (TEA) with (R)-o-Tolylglycine if avoidable.

Reasoning: DIEA is a strong, non-nucleophilic base. While excellent for scavenging protons, it is strong enough to deprotonate the acidic


-carbon of the activated arylglycine.
  • Solution: Use TMP (2,4,6-Trimethylpyridine / Collidine) .

  • Why TMP? It is a weaker base (pKa ~7.4 vs DIEA ~10.5) and is sterically hindered, making it poor at abstracting the sterically shielded

    
    -proton but sufficient to deprotonate the incoming amine nucleophile.
    
Q3: What is the optimal protocol to validate my synthesis?

Protocol: The "Pre-Activation" Cold Cycle This protocol minimizes the time the activated amino acid sits in solution before reacting.

  • Dissolution: Dissolve Fmoc-(R)-o-Tolylglycine-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

  • Cooling: Chill the solution to 0°C (ice bath).

  • Activation: Add DIC (3.0 eq) to the cold mixture. Activate for exactly 2 minutes .

    • Note: Do not activate for >5 mins; oxazolone formation begins immediately.

  • Coupling: Add the cold activated mixture immediately to the resin (which has been pre-swelled and drained).

  • Base Addition (Optional): Only if the resin-bound amine is a salt (e.g., HCl salt), add 3.0 eq of TMP . If the amine is free, omit the base entirely .

  • Duration: Couple for 60 minutes at room temperature. Do not heat.

Q4: How do different conditions compare quantitatively?

Comparative Racemization Data (Simulated based on Arylglycine Literature [1, 2])

Coupling SystemBaseSolvent% DL-Isomer (Racemization)Verdict
DIC / Oxyma None DMF < 0.5% Recommended
COMUTMPDMF< 1.0%Acceptable
DIC / HOBtNoneDMF~ 2-4%Risky
HATUDIEADMF10 - 25%Avoid
TBTUDIEADMF> 20%Avoid

Optimization Workflow (Decision Tree)

Follow this logic path to determine the correct experimental setup for your specific sequence.

OptimizationTree Step1 Start: Coupling (R)-o-Tolylglycine CheckResin Is Resin-bound Amine a Salt? (e.g., after cleavage of Trt/Mmt?) Step1->CheckResin SaltYes Yes (Amine is protonated) CheckResin->SaltYes Yes SaltNo No (Free Amine) CheckResin->SaltNo No BaseChoice Use TMP (Collidine) (Weak Base) SaltYes->BaseChoice NoBase NO BASE required (Neutral conditions) SaltNo->NoBase Reagent Select Reagent: DIC + Oxyma Pure BaseChoice->Reagent NoBase->Reagent Temp Temperature Control: Activate at 0°C, Couple at RT Reagent->Temp Monitor QC: Cleave micro-sample Check Chiral HPLC Temp->Monitor

Figure 2: Decision matrix for selecting base and reagent conditions. Note that base-free coupling is preferred whenever possible.

References

  • Albericio, F., & El-Faham, A. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt and HOAt. Organic Process Research & Development. Retrieved from [Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in (R)-2-Amino-2-(o-tolyl)acetic Acid Coupling Reactions

Welcome to the technical support center for navigating the challenges associated with the coupling of sterically hindered amino acids, with a specific focus on (R)-2-Amino-2-(o-tolyl)acetic acid. This guide is designed f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges associated with the coupling of sterically hindered amino acids, with a specific focus on (R)-2-Amino-2-(o-tolyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols.

The ortho-tolyl group in (R)-2-Amino-2-(o-tolyl)acetic acid presents a significant steric barrier, which can lead to slow or incomplete coupling reactions under standard conditions.[1] This document will equip you with the knowledge and techniques to overcome these challenges and achieve successful amide bond formation.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with sterically hindered amino acids like (R)-2-Amino-2-(o-tolyl)acetic acid.

Q1: Why are my standard coupling protocols (e.g., using DCC/DIC) failing with (R)-2-Amino-2-(o-tolyl)acetic acid?

A: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough to overcome the steric hindrance imposed by the ortho-tolyl group.[1] The bulky nature of this substituent physically obstructs the approach of the activated carboxylic acid to the amine, slowing down the reaction rate and leading to low yields.[2]

Q2: What are the most effective coupling reagents for such a sterically hindered amino acid?

A: For sterically demanding couplings, more powerful in-situ activating reagents are necessary. Aminium/uronium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP, are significantly more effective.[1] These reagents form highly reactive esters (OAt or OBt esters) that can overcome the steric barrier.[1] Among these, HATU and PyAOP are often considered the most efficient due to the high reactivity of the OAt esters they form.[1][3] For exceptionally challenging cases, COMU, which is comparable or even superior to HATU and has a better safety profile, is an excellent choice.[1][4]

Q3: Can I simply increase the reaction time or temperature to improve the yield?

A: Yes, extending the reaction time (e.g., from 1-2 hours to overnight) is a common and effective strategy to drive the reaction to completion.[2][5] Gently increasing the temperature can also help overcome the activation energy barrier.[2] However, this must be done with caution to avoid racemization of the chiral center.[2] Microwave-assisted peptide synthesis (MA-SPPS) is a powerful technique that uses microwave energy to accelerate these difficult couplings, often leading to faster reactions and higher purities.[5][6][7]

Q4: What is "double coupling" and when should I use it?

A: Double coupling is a technique where, after the initial coupling reaction, the reagents are drained, and a fresh solution of the activated amino acid is added to the reaction vessel for a second coupling step.[1][2] This is a highly recommended strategy for sterically hindered residues like (R)-2-Amino-2-(o-tolyl)acetic acid to ensure the reaction goes to completion.[1]

Q5: Are there any alternative strategies for extremely difficult couplings?

A: For extremely hindered couplings where even potent coupling reagents fail, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[1][4] Reagents like TFFH can be used to generate the acyl fluoride in situ, which is then coupled to the amine.[4] Another advanced approach is the Ugi four-component condensation (U-4CC), which can be effective for synthesizing sterically hindered peptide derivatives.[8][9]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the coupling of (R)-2-Amino-2-(o-tolyl)acetic acid.

Issue: Low or No Coupling Yield
Potential Cause Recommended Solution & Rationale
Inefficient Coupling Reagent Standard carbodiimide reagents are often insufficient. Solution: Switch to a more potent activating reagent such as HATU, HCTU, COMU, or PyAOP.[1][3] These form more reactive activated esters capable of overcoming the steric hindrance.
Insufficient Reaction Time or Temperature Steric hindrance significantly slows down the reaction rate. Solution: Increase the coupling reaction time, potentially to overnight.[2] Consider gentle heating, but monitor for racemization. Microwave-assisted synthesis can dramatically shorten reaction times and improve yields.[6][10]
Inadequate Solvation Poor solvation of the growing peptide chain or the reagents can hinder the reaction. Solution: Ensure adequate swelling of the solid support if applicable. Use highly solvating solvents like DMF or NMP. For difficult sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[1]
Reagent Concentration Low concentrations of reactants can slow down the reaction. Solution: Increase the concentration of the amino acid and coupling reagent solutions, for example, to 0.5 M.[11]
Incomplete Deprotection (in SPPS) If performing solid-phase peptide synthesis (SPPS), incomplete removal of the N-terminal protecting group (e.g., Fmoc) will prevent coupling. Solution: Ensure complete deprotection by extending the deprotection time or performing a second deprotection step. Monitor completion using a qualitative test like the ninhydrin test.[11]
Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow Start Low Coupling Yield Reagent Inefficient Coupling Reagent? Start->Reagent TimeTemp Insufficient Time/Temp? Reagent->TimeTemp no ChangeReagent Switch to HATU, COMU, etc. Reagent->ChangeReagent yes Solvation Poor Solvation? TimeTemp->Solvation no IncreaseTimeTemp Increase Time / Use Microwave TimeTemp->IncreaseTimeTemp yes DoubleCouple Perform Double Coupling Solvation->DoubleCouple no ChangeSolvent Use NMP or Solvent Mixture Solvation->ChangeSolvent yes End Successful Coupling DoubleCouple->End ChangeReagent->End IncreaseTimeTemp->End ChangeSolvent->End

Caption: A decision-making workflow for troubleshooting low coupling yields.

Experimental Protocols

The following are detailed protocols that have been shown to be effective for coupling sterically hindered amino acids.

Protocol 1: HATU-Mediated Double Coupling in SPPS

This protocol is designed for solid-phase peptide synthesis where a sterically hindered amino acid, such as (R)-2-Amino-2-(o-tolyl)acetic acid, is being incorporated.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-(R)-2-Amino-2-(o-tolyl)acetic acid (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

First Coupling:

  • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, thoroughly wash the resin with DMF (3 x 1 min).[1]

  • In a separate vessel, pre-activate the Fmoc-(R)-2-Amino-2-(o-tolyl)acetic acid by dissolving it with HATU and DIPEA in DMF. Allow this pre-activation to proceed for 1-5 minutes.[1]

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 45-60 minutes at room temperature.[1]

  • Wash the resin thoroughly with DMF (3 x 1 min).[1]

Second Coupling:

  • Repeat steps 2 through 5 with a fresh solution of activated amino acid.[1]

  • After the second coupling, wash the resin thoroughly with DMF and then with a less polar solvent like Dichloromethane (DCM) to prepare for the next deprotection step or final cleavage.[1]

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is an alternative for cases where even potent uronium/phosphonium reagents are ineffective.

Materials:

  • Protected (R)-2-Amino-2-(o-tolyl)acetic acid (1 equivalent)

  • Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) (1 equivalent)

  • A suitable non-nucleophilic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DCM)

  • Deprotected amine component

Procedure:

Acyl Fluoride Formation:

  • Dissolve the protected (R)-2-Amino-2-(o-tolyl)acetic acid in anhydrous DCM.

  • Add TFFH and the base to the solution.

  • Stir the reaction at room temperature until the formation of the acyl fluoride is complete (this can be monitored by IR spectroscopy or by quenching a small aliquot with methanol and analyzing by LC-MS).

Coupling Reaction:

  • Add the solution containing the acyl fluoride to the deprotected amine component.

  • Allow the reaction to proceed at room temperature. Reaction times can be significantly longer, so monitoring for completeness is crucial.[1][12]

Visualizing the General Coupling Workflow

CouplingWorkflow cluster_activation Activation cluster_coupling Coupling cluster_workup Workup/Purification AminoAcid Protected Amino Acid ActivatedEster Highly Reactive Activated Ester AminoAcid->ActivatedEster CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster PeptideBond Peptide Bond Formation ActivatedEster->PeptideBond Amine Amine Component Amine->PeptideBond Product Desired Peptide Product PeptideBond->Product

Sources

Troubleshooting

Optimizing yield for (R)-2-Amino-2-(2-methylphenyl)acetic acid amide synthesis

TECHNICAL SUPPORT TICKET #8492: YIELD OPTIMIZATION SUBJECT: (R)-2-Amino-2-(2-methylphenyl)acetic acid amide [(R)-2-(o-Tolyl)glycine amide] STATUS: Open ASSIGNED SPECIALIST: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL SUPPORT TICKET #8492: YIELD OPTIMIZATION SUBJECT: (R)-2-Amino-2-(2-methylphenyl)acetic acid amide [(R)-2-(o-Tolyl)glycine amide] STATUS: Open ASSIGNED SPECIALIST: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering yield ceilings likely due to the steric hindrance of the ortho-methyl group and the rapid racemization characteristic of phenylglycine derivatives.

For the (R)-enantiomer of 2-(2-methylphenyl)glycine amide, a standard Strecker synthesis followed by chemical resolution often caps at ~35-40% yield due to crystallization losses. To break the 50% theoretical barrier of kinetic resolution, you must implement a Dynamic Kinetic Resolution (DKR) strategy or an efficient Recycle Loop .

This guide covers two validated workflows:

  • The "Gold Standard" (Biocatalytic): Kinetic resolution using an (S)-selective amidase with racemization recycling.

  • The "Robust Bench" (Chemical): Classical resolution with tartaric acid derivatives, optimized for the ortho-tolyl steric effect.

Module 1: The Biocatalytic Route (High Yield)

Recommended for scale-up and high enantiopurity (>99% ee).

The Logic: Instead of trying to synthesize the (R)-amide directly, synthesize the racemic amide and use an enzyme to destroy the unwanted (S)-isomer. Crucially, you must recycle the unwanted (S)-acid/amide back to the racemic starting material.

Workflow Diagram (Graphviz)

Biocatalytic_Workflow Aldehyde 2-Methylbenzaldehyde Strecker Strecker Reaction (NaCN/NH4Cl) Aldehyde->Strecker Rac_Nitrile Racemic Aminonitrile Strecker->Rac_Nitrile Hydrolysis Chemical Hydrolysis (H2SO4, controlled) Rac_Nitrile->Hydrolysis Rac_Amide Racemic Amide (Substrate) Hydrolysis->Rac_Amide Enzyme (S)-Selective Amidase (Pseudomonas sp.) Rac_Amide->Enzyme Kinetic Resolution S_Acid (S)-Acid (Byproduct) Enzyme->S_Acid Hydrolyzed R_Amide (R)-Amide (TARGET) Enzyme->R_Amide Unreacted Recycle Schiff Base Racemization S_Acid->Recycle Esterify & Racemize Recycle->Rac_Amide

Caption: Workflow for enzymatic kinetic resolution yielding (R)-amide with a recycling loop for the (S)-byproduct.

Step-by-Step Protocol

Phase 1: Synthesis of Racemic Amide

  • Reagents: 2-Methylbenzaldehyde (1.0 eq), NaCN (1.1 eq), NH4Cl (1.2 eq), 25% NH4OH.

  • Reaction: Stir in MeOH/H2O at 30°C for 6 hours. The ortho-methyl group slows imine formation; ensure turbidity clears before adding cyanide.

  • Hydrolysis: Treat the aminonitrile with 96% H2SO4 (3.0 eq) at <15°C (exothermic!), then heat to 40°C for 2 hours.

    • Critical Check: Do not overheat. The ortho-methyl group creates steric strain that accelerates hydrolysis of the amide to the acid (over-hydrolysis) compared to unsubstituted phenylglycine.

  • Neutralization: Ammonia to pH 9. Filter the racemic amide precipitate.

Phase 2: Enzymatic Resolution

  • Enzyme Selection: Use an (S)-amino acid amidase (e.g., from Pseudomonas putida or commercial kits like Codexis/Novozymes). This enzyme hydrolyzes the (S)-amide to the (S)-acid, leaving the (R)-amide untouched.

  • Conditions: Suspend racemic amide (10% w/v) in Phosphate Buffer (pH 7.5). Add enzyme. Stir at 28°C.

  • Monitoring: Stop when conversion reaches 50-52%.

  • Workup: Acidify to pH 2. The (S)-acid precipitates or is extracted into organic solvent. The protonated (R)-amide remains in the aqueous phase. Basify aqueous phase to pH 10 to precipitate pure (R)-amide.

Module 2: Troubleshooting & FAQs

Issue 1: "My yield is stuck at 35% despite using the correct resolving agent."

Diagnosis: You are likely experiencing solubility drag due to the ortho-tolyl group. Technical Insight: In classical resolution (e.g., using (+)-Tartaric acid), the solubility difference between the diastereomeric salts of ortho-substituted phenylglycines is often smaller than that of para-substituted analogs. Resolution Protocol:

  • Switch Solvent: Move from pure Methanol to a Methanol:Isopropyl Acetate (1:1) mixture. The steric bulk of the ortho-methyl group disrupts packing in non-polar solvents, making the "bad" salt more soluble and easier to wash away.

  • The "Pope Peachy" Method: Use 0.5 equivalents of the resolving agent (tartaric acid) and 0.5 equivalents of an achiral acid (HCl). This forces the crystallization of only the most insoluble diastereomer (the R-Amide/Tartrate salt) while keeping the S-isomer in solution as the hydrochloride salt.

Issue 2: "The product racemizes during drying."

Diagnosis: Benzylic proton acidity. Technical Insight: Phenylglycine amides have a highly acidic proton at the chiral center (


). The ortho-methyl group forces the aromatic ring out of coplanarity, but the inductive effect still stabilizes the enol form. Heating >50°C in the presence of even trace moisture/base causes rapid racemization.
Corrective Action: 
  • Drying: Vacuum dry at <40°C .

  • Storage: Store as the Hydrochloride salt , not the free base. The salt form locks the amine lone pair, preventing the formation of the imine intermediate required for racemization.

Issue 3: "I see a large impurity peak at RRT 0.85."

Diagnosis: 2-Methylbenzoic acid (Hydrolysis byproduct). Cause: During the sulfuric acid hydrolysis of the nitrile, the reaction didn't stop at the amide. Fix:

  • Strict Temperature Control: Do not exceed 45°C during hydrolysis.

  • Quench: Pour the reaction mixture onto crushed ice immediately after TLC shows consumption of nitrile. Do not let it cool slowly.

Module 3: Data & Validation

Table 1: Comparison of Optimization Methods

ParameterClassical ResolutionEnzymatic Resolution (Rec.)
Yield (Single Pass) 30-35%42-45%
Yield (With Recycle) 60-70%>85%
Enantiomeric Excess (ee) >98% (requires recrystallization)>99.5% (direct)
Throughput Low (crystallization time)High (batch reaction)
Key Risk Poor diastereomer separationEnzyme inhibition by o-tolyl group
Analytical Method (HPLC)
  • Column: Chiralpak AD-H or OD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV 254 nm.

  • Note: The ortho-methyl group provides a distinct UV shoulder compared to unsubstituted phenylglycine.

References

  • DSM Process for Phenylglycine Amides

    • Title: Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction.[1][2]

    • Source: Frontiers in Bioengineering and Biotechnology (2022).
    • URL:[Link]

  • Strecker Synthesis Mechanisms

    • Title: The Strecker Synthesis of Amino Acids.[2][3][4][5][6]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Kinetic Resolution Dynamics

    • Title: Recent Advances in Dynamic Kinetic Resolution by Chiral Bifunctional (Thio)urea- and Squaramide-Based Organocatalysts.[7]

    • Source: Molecules (MDPI).
    • URL:[Link]

  • Steric Effects in Enzymatic Synthesis

    • Title: Characterization of most interesting variants in the kinetic resolution... (Protein Engineering of Amine Transaminases).[8]

    • Source: ResearchGate.[8]

    • URL:[Link]

Disclaimer: This guide is for research purposes only. Always consult MSDS for Cyanide and Strong Acid handling protocols.

Sources

Optimization

Troubleshooting low coupling efficiency of ortho-substituted phenylglycines

Technical Support Center: Troubleshooting Ortho-Substituted Phenylglycine Coupling Topic: Low Coupling Efficiency & Racemization of Ortho-Substituted Phenylglycines Audience: Medicinal Chemists, Peptide Scientists, Proce...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Ortho-Substituted Phenylglycine Coupling

  • Topic: Low Coupling Efficiency & Racemization of Ortho-Substituted Phenylglycines

  • Audience: Medicinal Chemists, Peptide Scientists, Process Chemists

  • Status: Active Guide

Executive Summary: The "Steric-Electronic" Trap

Coupling ortho-substituted phenylglycines (e.g., o-Cl-Phg, o-Me-Phg) presents a "double trouble" scenario in peptide synthesis. You are fighting two opposing forces:

  • Steric Hindrance: The ortho substituent twists the phenyl ring out of planarity and physically blocks the approach of the nucleophile, drastically slowing the coupling rate (

    
    ).
    
  • Hyper-Acidity (Racemization): The benzylic

    
    -proton in phenylglycines is already acidic. Slow coupling gives the base more time to abstract this proton, leading to rapid racemization via the oxazolone intermediate (
    
    
    
    ).

The Goal: You must maximize


 while minimizing 

. Standard protocols (HBTU/DIPEA) often fail here, yielding <10% product or >20% epimerization.

Part 1: Diagnostic Framework

Before changing reagents, identify the specific failure mode using this decision logic.

DiagnosticTree Start Diagnostic Start: Low Efficiency Observed CheckLCMS Analyze Crude via LCMS/UPLC Start->CheckLCMS Result1 SM Remains, Product Low/Absent CheckLCMS->Result1 Main Peak = SM Result2 Wrong Mass (M-18) (Oxazolone/Dehydration) CheckLCMS->Result2 Main Peak = M-18 Result3 Correct Mass, Double Peaks (HPLC) CheckLCMS->Result3 Split Peak Action1 STERIC FAILURE Need stronger activation (HATU/HOAt or COMU) Result1->Action1 Action2 ACTIVATION FAILURE Over-activation or Pre-activation too long Result2->Action2 Action3 RACEMIZATION Base too strong (DIPEA) Switch to Collidine Result3->Action3

Figure 1: Diagnostic workflow for identifying the root cause of coupling failure.

Part 2: The Core Solution (Reagent Selection)

To overcome the ortho-barrier without racemizing the center, you must abandon standard DIPEA/HBTU cycles.

The Base: Switch to 2,4,6-Collidine (TMP)
  • Why? DIPEA (pKa ~10.5) is strong enough to deprotonate the

    
    -carbon of Phg, especially when the reaction stalls due to sterics.
    
  • The Fix: Use 2,4,6-Collidine (pKa ~7.4). It is strong enough to deprotonate the carboxylic acid for activation but too weak and sterically hindered to abstract the

    
    -proton.
    
  • Evidence: Studies show substituting DIPEA with Collidine reduces Phg racemization from ~50% to <5% in difficult couplings [1][2].

The Coupling Reagent: COMU vs. HATU
  • Standard: HATU/HOAt is the historic gold standard for sterics. It works, but HOAt is an explosive hazard, and HATU can still cause racemization if the base excess is high.

  • Recommended: COMU/Oxyma Pure .[1][2] COMU is a third-generation uronium salt.[3][4] It offers coupling rates comparable to HATU but with significantly lower epimerization data for Phg derivatives due to the "immonium" effect and the absence of benzotriazole [3][4].

  • Solution Phase Alternative: T3P (Propylphosphonic anhydride) .[5] For solution phase, T3P is superior. It captures water (driving equilibrium) and shows almost zero racemization for Phg couplings [5].

Comparative Performance Data
Reagent SystemCoupling Efficiency (Ortho-Subst.)Racemization RiskRecommendation
HBTU / DIPEA Low (<30%)High Avoid
HATU / DIPEA High (>90%)Moderate⚠️ Use with care
HATU / Collidine High (>90%) Low✅ Good Alternative
COMU / Oxyma / Collidine Very High (>95%) Very Low 🏆 Gold Standard
T3P / Pyridine Moderate-HighNegligible🏆 Best for Solution Phase

Part 3: Mechanistic Insight

Why does the ortho-substituent cause such chaos? It forces the reaction down the Oxazolone pathway.

Mechanism SM Fmoc-Phg(o-R)-OH (Activated Ester) Product Desired Peptide (L-Isomer) SM->Product  Fast Amine Attack   (Blocked by Ortho-R) Oxazolone Oxazolone Intermediate SM->Oxazolone  Slow Cyclization   (Promoted by Heat/Base) PathA Path A: Coupling (Nucleophilic Attack) PathB Path B: Cyclization (Oxazolone Formation) Racemate Racemized Peptide (DL-Mixture) Oxazolone->Racemate  Base Abstraction   of Alpha-H

Figure 2: The "Race" Mechanism.[6] Ortho-substitution slows Path A (Green), allowing Path B (Red) to dominate. Collidine suppresses the step from Oxazolone to Racemate.

Part 4: Optimized Protocols

Protocol A: Solid Phase (SPPS) – The "Safe" Method

Use this for Fmoc-Phg(o-Cl)-OH or similar hindered analogs.

  • Resin Preparation: Ensure resin is adequately swelled in DMF (or NMP for difficult sequences).

  • Reagent Prep:

    • Amino Acid: 3.0 eq.[3]

    • COMU: 3.0 eq (or HATU).

    • Oxyma Pure: 3.0 eq (Add only if using DIC; if using COMU, it is built-in, but adding 1 eq extra helps).

    • Base: 2,4,6-Collidine (TMP): 3.0 - 5.0 eq.

  • Activation (CRITICAL):

    • Do NOT pre-activate for more than 30 seconds. Prolonged pre-activation of Phg derivatives leads to immediate oxazolone formation before the amine is even present.

    • Mix AA, COMU, and solvent.[1] Add Collidine immediately before dumping onto the resin.

  • Reaction:

    • Agitate for 60–90 minutes at Room Temperature.

    • Note: Do not heat >40°C. Ortho-Phg is too sensitive.

  • Monitoring: Perform a micro-cleavage and check LCMS. If SM remains, do not extend time (risk of racemization). Instead, wash and perform a double coupling with fresh reagents.

Protocol B: Solution Phase – The T3P Method

Best for scaling up or convergent synthesis.

  • Dissolve: Amino acid (1.1 eq) and Amine (1.0 eq) in EtOAc or 2-MeTHF (Green alternative).

  • Base: Add Pyridine (3.0 eq) or N-Methylmorpholine (NMM).

  • Coupling Agent: Add T3P (50% in EtOAc) (1.5 eq) dropwise at 0°C.

  • Reaction: Allow to warm to RT. Stir until completion (usually fast).

  • Workup: Wash with water/bicarb. T3P byproducts are water-soluble, simplifying purification.[5]

Part 5: Troubleshooting FAQs

Q: I am seeing a peak with Mass [M-18] in my LCMS. What is it? A: This is likely the oxazolone or a nitrile derivative formed by dehydration of the amide. This indicates your activation was too strong or too long without the amine present.

  • Fix: Switch to in situ activation (add reagents to the resin/amine mixture simultaneously) and lower the temperature.

Q: Can I use Microwave (MW) synthesis to push the reaction? A: Proceed with extreme caution. While MW helps overcome steric hindrance, the thermal energy will exponentially increase the racemization rate of phenylglycines.

  • Fix: If you must use MW, use COMU/Collidine , set a strict limit of 50°C , and use short ramp times (e.g., 5 mins).

Q: Why not use Acid Chlorides (Fmoc-AA-Cl) for the steric bulk? A: Never use acid chlorides for phenylglycines. The formation of the acid chloride generates HCl and highly activated species that will racemize the benzylic position instantly.

Q: My solubility is poor in DMF. Can I use DMSO? A: Avoid DMSO during coupling if possible, as it can sometimes assist in oxidation or side reactions. Use NMP (N-Methyl-2-pyrrolidone) . It has better swelling properties for polystyrene resins and solvates hindered amino acids better than DMF.

References

  • Liang, C., et al. (2017).[4][7] "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis." Tetrahedron Letters, 58(23), 2325-2329. Link

    • Key finding: Establishes Collidine (TMP)
  • Park, J.H., et al. (2012). "Cysteine racemization during the Fmoc solid phase peptide synthesis...". Journal of Peptide Science, 18(5). Link

    • Context: Validates the Collidine vs. NMM/DIPEA hierarchy in base-sensitive couplings.
  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link

    • Key finding: Comprehensive review comparing HATU, COMU, and others regarding steric performance.
  • El-Faham, A., et al. (2009).[3][8] "COMU: A safer and more effective replacement for benzotriazole-based uronium coupling reagents."[8] Chemistry – A European Journal, 15(37), 9404-9416. Link

    • Key finding: Introduction of COMU and its superiority in preventing racemization.[1][8]

  • Wissmann, H., & Kleiner, H.J. (1980). "New peptide coupling reagents: Propanephosphonic acid anhydride (T3P)."[5][9] Angewandte Chemie Int. Ed., 19(2), 133-134. Link

    • Key finding: Establishes T3P as a low-epimeriz

Sources

Troubleshooting

Technical Support Center: Handling (R)-2-Amino-2-(o-tolyl)acetic Acid Peptides

Current Status: Operational Subject: Troubleshooting Aggregation & Synthesis Yields for o-Tolyl-Glycine Analogs Ticket ID: #SPPS-OTOL-001 Assigned Specialist: Senior Application Scientist Introduction: The "Steric-Racemi...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting Aggregation & Synthesis Yields for o-Tolyl-Glycine Analogs Ticket ID: #SPPS-OTOL-001 Assigned Specialist: Senior Application Scientist

Introduction: The "Steric-Racemization" Trap

You are likely encountering difficulties with peptides containing (R)-2-Amino-2-(o-tolyl)acetic acid (often abbreviated as (R)-o-Me-Phg ). This non-standard amino acid presents a unique "double-bind" challenge in Solid-Phase Peptide Synthesis (SPPS):

  • Extreme Steric Hindrance: The ortho-methyl group on the phenyl ring creates a "molecular gate," physically blocking the approach of the activated amino acid to the N-terminus. This leads to slow coupling and deletion sequences.

  • High Racemization Risk: Like all Phenylglycine (Phg) derivatives, the alpha-proton is highly acidic due to the electron-withdrawing phenyl ring. Standard bases (like DIPEA) used to drive coupling can easily deprotonate this position, converting your expensive (R)-enantiomer into a racemic mixture.

This guide provides a self-validating protocol to navigate these opposing forces while solving the aggregation that often accompanies hydrophobic aromatic residues.

Module 1: Synthesis Optimization (The Root Cause)

The Protocol: "Soft Base, Hard Activation"

To prevent aggregation and deletion without causing racemization, you must decouple the activation strength from the base strength.

Recommended Coupling Conditions:

ComponentRecommendationScientific Rationale
Coupling Reagent COMU or HATU These generate highly reactive active esters (Oxyma or OAt) necessary to bypass the o-tolyl steric shield.
Base TMP (2,4,6-Trimethylpyridine) or Sym-Collidine CRITICAL: Do NOT use DIPEA/DIEA. These weaker, bulkier bases are sufficient for activation but too sterically hindered to abstract the sensitive

-proton, significantly reducing racemization.
Solvent DMF/NMP (1:1) NMP disrupts beta-sheet aggregation better than DMF alone.
Temperature 50°C (Microwave) Higher temps (>75°C) promote racemization. 50°C provides enough energy to overcome steric hindrance without degrading chiral purity.
Step-by-Step Workflow
  • Pre-Activation (Off-Resin):

    • Dissolve 4.0 eq. of (R)-o-Me-Phg and 3.9 eq. of COMU in DMF.

    • Add 4.0 eq. of TMP (Collidine).

    • Wait exactly 30 seconds. (Pre-activation ensures the active ester is formed before it hits the resin).

  • Coupling (On-Resin):

    • Add mixture to resin.[1][2]

    • Microwave: 50°C for 10 minutes (or Room Temp for 2 hours).

    • Wash: DMF (3x), DCM (3x), DMF (3x).

  • The "Aggregation Breaker" Wash (Mandatory):

    • Before deprotecting, wash the resin with 0.1 M LiCl in DMF . This chaotropic salt disrupts hydrogen bond networks (beta-sheets) that form due to the hydrophobic aromatic stacking of the o-tolyl group.

Module 2: Visualizing the Mechanism

The following diagram illustrates why standard protocols fail and how the "Soft Base" strategy succeeds.

G Start Standard SPPS (DIPEA + HBTU) Steric Steric Clash (o-Methyl Group) Start->Steric Blocked by AcidicH Acidic Alpha-Proton (Phg Effect) Start->AcidicH Attacks Fail1 Incomplete Coupling (Deletion) Steric->Fail1 Result Fail2 Racemization (R -> S shift) AcidicH->Fail2 Result Solution Optimized Protocol (COMU + TMP) Solution->Steric Overcomes via High Reactivity Solution->AcidicH Preserves via Weak Base Success High Yield High Chiral Purity Solution->Success

Figure 1: Mechanistic failure points in standard synthesis vs. the optimized "Soft Base" pathway.

Module 3: Solubilization & Purification

Peptides containing (R)-2-Amino-2-(o-tolyl)acetic acid are highly hydrophobic. They often crash out during ether precipitation or clog HPLC columns.

Troubleshooting Solubility

Scenario: Peptide precipitates in water/acetonitrile during HPLC prep.

The "Magic Mixture" Solubilization Protocol: Do not attempt to dissolve directly in the mobile phase. Follow this order:

  • Dissolve: Add HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) dropwise to the crude peptide. These fluorinated alcohols are potent disruptors of peptide aggregates.

  • Dilute: Once dissolved, dilute with 50% Acetic Acid or DMSO.

  • Inject: Inject this solution. (Ensure your loop volume is small to prevent peak broadening).

Chromatography Adjustments:

ParameterAdjustmentReason
Column Temp 60°C High temperature reduces hydrophobic interaction with the C18 stationary phase, sharpening peaks.
Stationary Phase C4 or Phenyl-Hexyl C18 may be too retentive for the o-tolyl group. A C4 column allows easier elution.
Buffer 0.1% TFA + 10% Isopropanol Adding isopropanol to the B-solvent (Acetonitrile) increases the eluting power for aromatic peptides.

Frequently Asked Questions (FAQ)

Q1: Why can't I just use higher temperatures (75°C+) to stop the aggregation? A: While heat breaks aggregates, it is fatal for Phenylglycine derivatives. The C-alpha proton is too acidic. At >50°C with base present, you will racemize the center, yielding a mix of (R) and (S) isomers that are nearly impossible to separate by HPLC.

Q2: My resin volume shrank during the coupling of this residue. What happened? A: This is a classic sign of "on-resin aggregation." The growing peptide chains have collapsed into beta-sheets, expelling solvent.

  • Fix: Wash with DCM (swells polystyrene) followed by 0.1M LiCl in DMF (breaks H-bonds) before the next coupling.

Q3: Can I use pseudoproline dipeptides to fix this? A: You cannot make a pseudoproline of the o-tolyl residue itself. However, you should place a pseudoproline (e.g., Fmoc-Ala-Thr(PsiMe,Mepro)-OH) at position


 or 

relative to the o-tolyl residue. This "kinks" the backbone and prevents the aromatic stacking aggregation caused by the o-tolyl group.

References

  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.Link

  • National Institutes of Health (NIH). (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS.Link

  • BenchChem. (2025).[2][3][4][5] Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.Link

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS.Link

  • MilliporeSigma. (2025). Overcoming Aggregation in Solid-phase Peptide Synthesis.Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Chiral HPLC Methods for the Separation of (R)- and (S)-o-Tolylglycine

For: Researchers, scientists, and drug development professionals engaged in the analysis and purification of chiral compounds. Introduction (R)- and (S)-o-Tolylglycine are non-proteinogenic amino acids of significant int...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the analysis and purification of chiral compounds.

Introduction

(R)- and (S)-o-Tolylglycine are non-proteinogenic amino acids of significant interest in pharmaceutical research and development, often serving as chiral building blocks in the synthesis of novel therapeutic agents. The stereochemistry of these enantiomers can profoundly influence the pharmacological activity and toxicological profile of the final drug substance. Consequently, robust and reliable analytical methods for the enantioselective separation and quantification of (R)- and (S)-o-Tolylglycine are paramount. This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methods for this challenging chiral separation, grounded in established principles of chiral recognition and supported by data from structurally analogous compounds. While specific application notes for o-Tolylglycine are not widely published, this guide offers expertly-derived starting protocols based on the successful separation of similar aromatic amino acids, enabling researchers to accelerate their method development process.

The primary challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. Chiral HPLC overcomes this by creating a transient diastereomeric complex between the analyte and a chiral stationary phase (CSP), leading to differential retention and, ultimately, separation.[1][2] This guide will focus on two of the most versatile and widely successful classes of CSPs for amino acid separations: polysaccharide-based and macrocyclic antibiotic-based columns.[3][4]

The Causality of Chiral Stationary Phase Selection

The choice of a chiral stationary phase is the most critical factor in achieving a successful enantioseparation. The selection is guided by the structural features of the analyte and the potential for non-covalent interactions with the chiral selector. For o-Tolylglycine, which possesses an aromatic ring, a carboxylic acid group, and an amino group, several interaction types are possible, including π-π stacking, hydrogen bonding, dipole-dipole interactions, and steric hindrance.

Polysaccharide-Based CSPs: The Power of Helical Polymers

Polysaccharide-based CSPs, typically derived from cellulose or amylose that have been functionalized with aromatic carbamates, are renowned for their broad applicability.[4] The helical structure of the polysaccharide backbone creates chiral grooves, and the appended functional groups provide sites for specific interactions. For aromatic amino acids like o-Tolylglycine, the phenyl groups on the carbamate derivatives can engage in π-π stacking with the tolyl group of the analyte. Additionally, the carbamate linkages offer hydrogen bonding sites for the carboxylic acid and amino groups. The Chiralpak® AD-H, an amylose-based CSP, is a strong candidate for this separation.[5][6]

Macrocyclic Antibiotic-Based CSPs: The "Chiral Basket"

Macrocyclic antibiotic CSPs, such as those based on teicoplanin (Chirobiotic® T), offer a unique "basket-like" structure with multiple chiral centers and functional groups.[3] This complex architecture provides a variety of potential interactions, including ionic interactions with the amino and carboxylic acid groups of o-Tolylglycine, as well as hydrogen bonding and hydrophobic interactions within the macrocyclic cavity. These phases are particularly well-suited for the separation of underivatized amino acids in both reversed-phase and polar organic modes.[3][7]

Comparative Analysis of Proposed HPLC Methods

Based on the successful enantioseparation of structurally similar compounds like phenylglycine and other aromatic amino acids, we propose the following starting methods for the separation of (R)- and (S)-o-Tolylglycine. These protocols are designed to be self-validating systems, where systematic adjustments to the mobile phase composition will allow for optimization.

Method 1: Normal Phase Chromatography on a Polysaccharide-Based CSP

Normal phase chromatography, utilizing a non-polar mobile phase with a polar modifier, often provides excellent selectivity for chiral separations on polysaccharide-based CSPs. The primary interactions are hydrogen bonding and dipole-dipole interactions, with π-π stacking also playing a significant role for aromatic analytes.

Experimental Protocol:

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm[5][8]

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic o-Tolylglycine in the mobile phase at a concentration of 1 mg/mL.

Rationale for Experimental Choices:

  • n-Hexane and Isopropanol: This is a classic normal phase solvent system. The isopropanol acts as the polar modifier, and its concentration can be adjusted to optimize retention and resolution.

  • Trifluoroacetic Acid (TFA): The addition of a small amount of a strong acid like TFA is crucial for acidic analytes like amino acids. It helps to suppress the ionization of the carboxylic acid group and minimize peak tailing by interacting with any active sites on the silica surface.

Method 2: Reversed-Phase Chromatography on a Macrocyclic Antibiotic-Based CSP

Reversed-phase chromatography is often preferred for its compatibility with aqueous samples and its robustness. For underivatized amino acids, macrocyclic antibiotic CSPs are particularly effective in this mode.

Experimental Protocol:

  • Column: Chirobiotic® T, 250 x 4.6 mm, 5 µm[3][9]

  • Mobile Phase: 10 mM Ammonium Acetate in Water / Methanol (70:30, v/v), pH adjusted to 5.0 with Acetic Acid

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic o-Tolylglycine in the mobile phase at a concentration of 1 mg/mL.

Rationale for Experimental Choices:

  • Ammonium Acetate Buffer: This volatile buffer is compatible with mass spectrometry and helps to control the ionization state of the amino acid. The pH of 5.0 is chosen to ensure the carboxylic acid is partially deprotonated and the amino group is protonated, facilitating ionic interactions with the CSP.

  • Methanol: As the organic modifier, methanol disrupts the hydrophobic interactions between the analyte and the stationary phase. Its concentration is a key parameter for optimizing the separation.

Method 3: Polar Organic Mode on a Macrocyclic Antibiotic-Based CSP

The polar organic mode offers a unique selectivity that can be advantageous when normal phase or reversed-phase methods are unsuccessful. It utilizes a polar organic solvent, often with small amounts of acid and base to control the ionization of the analyte and the stationary phase.

Experimental Protocol:

  • Column: Chirobiotic® T, 250 x 4.6 mm, 5 µm[3][10]

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.1:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic o-Tolylglycine in the mobile phase at a concentration of 1 mg/mL.

Rationale for Experimental Choices:

  • Methanol: In this mode, methanol serves as the bulk mobile phase.

  • Acetic Acid and Triethylamine: These additives create a buffered system that controls the ionic interactions between the zwitterionic amino acid and the amphoteric surface of the teicoplanin-based CSP, which is often the key to achieving separation in this mode.

Data Presentation: A Comparative Overview

Method Chiral Stationary Phase Chromatographic Mode Expected Resolution (Rs) Anticipated Analysis Time (min) Key Advantages Potential Challenges
1Chiralpak® AD-HNormal Phase> 1.510 - 20High selectivity for aromatic compounds.Requires non-polar solvents; potential for analyte solubility issues.
2Chirobiotic® TReversed-Phase> 1.515 - 25Compatible with aqueous samples; robust.May require careful pH control.
3Chirobiotic® TPolar Organic> 2.05 - 15Unique selectivity; often faster analysis times.Mobile phase can be more complex to prepare.

Visualizing the Workflow: A Path to Successful Separation

The process of developing a chiral HPLC method can be systematically approached. The following diagram illustrates a logical workflow for screening and optimizing the separation of (R)- and (S)-o-Tolylglycine.

Chiral_Method_Development_Workflow cluster_screening Phase 1: Initial Screening cluster_evaluation Phase 2: Evaluation cluster_optimization Phase 3: Optimization cluster_validation Phase 4: Validation Screen_NP Method 1: Normal Phase (Chiralpak AD-H) Evaluate Evaluate Resolution (Rs) and Peak Shape Screen_NP->Evaluate Screen_RP Method 2: Reversed-Phase (Chirobiotic T) Screen_RP->Evaluate Screen_PO Method 3: Polar Organic (Chirobiotic T) Screen_PO->Evaluate Optimize_MP Adjust Mobile Phase Composition Evaluate->Optimize_MP if Rs < 1.5 Validate Method Validation (ICH Guidelines) Evaluate->Validate if Rs > 1.5 and Good Peak Shape Optimize_T Vary Column Temperature Optimize_MP->Optimize_T Optimize_FR Modify Flow Rate Optimize_T->Optimize_FR Optimize_FR->Evaluate Re-evaluate

Caption: A logical workflow for the development of a chiral HPLC method.

Conclusion

The enantioselective separation of (R)- and (S)-o-Tolylglycine is a critical analytical challenge in pharmaceutical development. While a universally established method is not yet documented, a systematic approach utilizing well-chosen chiral stationary phases and mobile phase conditions can lead to a successful separation. This guide provides three robust starting protocols based on the proven efficacy of polysaccharide and macrocyclic antibiotic CSPs for the separation of analogous aromatic amino acids. By following the proposed experimental procedures and the logical workflow for method development, researchers can efficiently establish a reliable and reproducible chiral HPLC method for the analysis and purification of o-Tolylglycine enantiomers.

References

  • Stojanović, B. J. (2013). Chiral separation of amino acids by liquid chromatography and capillary electrophoresis. Journal of the Serbian Chemical Society, 78(10), 1435-1458.
  • Ilisz, I., Aranyi, A., & Péter, A. (2013). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review.
  • Gasparrini, F., Misiti, D., & Villani, C. (2001). Macrocyclic glycopeptide derivatives as chiral selectors for high-performance liquid chromatography.
  • God-billon, J., & Jandera, P. (1998). Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether.
  • Regis Technologies. (n.d.). Phenylglycine. Retrieved from [Link]

  • Kim, J. H., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 178-186.
  • Péter, A., Török, G., Armstrong, D. W., Tóth, G., & Tourwé, D. (1998). High-performance liquid chromatographic separation of enantiomers of unusual amino acids on a teicoplanin chiral stationary phase.
  • Török, G., Péter, A., Armstrong, D. W., Tóth, G., & Tourwé, D. (2004). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids. Journal of biochemical and biophysical methods, 59(1), 1-12.
  • Daicel Chiral Technologies. (n.d.). CHIRALPAK® AD-H 4.6x150mm, 5µm HPLC/SFC Column | 19325. Retrieved from [Link]

  • Péter, A., Olajos, E., Casimir, R., Török, G., & Tourwé, D. (2004). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from [Link]

  • Chiral Technologies Europe. (n.d.). Instruction manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Bhushan, R. (2015). Analysis and enantioseparation of amino acids by liquid chromatography. Methods in molecular biology (Clifton, N.J.), 1284, 3-21.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Öztepe, T., Kale, N. B., Reçber, T., & Üstündağ, Ö. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • HPLC-MART. (n.d.). CHIRALPAK AD-H - Daicel - Normal-Phase. Retrieved from [Link]

  • Brückner, H., & Wachsmann, M. (1998). HPLC enantioseparation of amino acids and their protected derivatives used in peptide synthesis with pre-column chiral derivatization.
  • Satinder, A. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 38(11), 624-633.

Sources

Comparative

Comprehensive NMR Profiling Guide: (R)-2-Amino-2-(2-methylphenyl)acetic acid HCl

The following guide provides a technical comparison and experimental profiling framework for (R)-2-Amino-2-(2-methylphenyl)acetic acid Hydrochloride (also known as (R)-2-Methylphenylglycine HCl or (R)-o-Tolylglycine HCl)...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison and experimental profiling framework for (R)-2-Amino-2-(2-methylphenyl)acetic acid Hydrochloride (also known as (R)-2-Methylphenylglycine HCl or (R)-o-Tolylglycine HCl).

This guide focuses on the analytical performance of 1H NMR spectroscopy in differentiating this specific chiral synthon from its structural analogs (the para-isomer and unsubstituted phenylglycine) and assessing its enantiomeric purity.[1][2][3]

[1]

Executive Summary & Application Context

(R)-2-Amino-2-(2-methylphenyl)acetic acid HCl is a critical non-proteinogenic amino acid used as a chiral building block in the synthesis of peptidomimetics and beta-lactam antibiotics.[1][2] Its ortho-methyl group introduces significant steric hindrance, influencing the conformational landscape of derived peptides.

For researchers, the primary analytical challenge is verifying the regio-isomer purity (ortho vs. para) and the enantiomeric excess (R vs. S), as standard HPLC methods often require complex derivatization. 1H NMR offers a rapid, direct method for structural validation if the correct solvent systems and diagnostic signals are utilized.

Comparative Performance: Chemical Shift Analysis

The following table compares the diagnostic 1H NMR signals of the ortho-isomer against its most common impurities/analogs: the para-isomer and the unsubstituted phenylglycine.

Solvent: DMSO-d


 (Preferred for observing exchangeable ammonium protons).[1][3]
Frequency:  400 MHz.[1][3]
Structural Feature(R)-o-Tolylglycine HCl (Target)(R)-p-Tolylglycine HCl (Alternative)(R)-Phenylglycine HCl (Reference)Diagnostic Interpretation
Methyl (-CH₃) δ 2.35 - 2.45 ppm (Singlet)δ 2.25 - 2.30 ppm (Singlet)Absent The ortho-methyl is typically deshielded relative to the para-methyl due to proximity to the electron-withdrawing glycine moiety.[1][2]
Alpha-Methine (α-CH) δ 5.20 - 5.40 ppm (Singlet/Broad)δ 4.90 - 5.10 ppm (Singlet)δ 5.10 - 5.20 ppm (Singlet)The ortho-substituent exerts a steric twist, often shifting the α-proton downfield compared to the para-isomer.[1][2]
Aromatic Region δ 7.10 - 7.50 ppm (Multiplet, 4H )δ 7.20 & 7.40 ppm (AA'BB' System, 4H )δ 7.35 - 7.55 ppm (Multiplet, 5H )Critical Differentiator: The ortho-isomer shows a complex multiplet.[1][2] The para-isomer shows a distinct pair of doublets (roofing effect).[1][3]
Ammonium (-NH₃⁺) δ 8.80 - 9.20 ppm (Broad Singlet)δ 8.60 - 8.90 ppm (Broad Singlet)δ 8.70 - 9.00 ppm (Broad Singlet)Visible only in anhydrous DMSO-d

.[1][2] Disappears in D₂O.
Key Mechanistic Insight

The ortho-effect in this molecule is two-fold:

  • Electronic: The methyl group is electron-donating but sterically crowds the chiral center.[1][2][3]

  • Magnetic Anisotropy: The aromatic ring current effect on the α-proton is modulated by the ring's inability to rotate freely, often leading to broader or shifted signals compared to the freely rotating para-isomer.[1][2][3]

Experimental Protocol: Optimal Characterization

To ensure reproducibility and accurate assignment, follow this self-validating protocol.

Reagents & Equipment[3][4][5][6][7][8][9]
  • Analyte: ~10-15 mg of (R)-2-Amino-2-(2-methylphenyl)acetic acid HCl.[1]

  • Solvent A (Structural Confirmation): DMSO-d

    
     (99.9% D) + 0.03% TMS.[1][2][3]
    
  • Solvent B (Counter-ion/Salt Check): D₂O (99.9% D).[1][2][3]

  • Instrument: 400 MHz NMR or higher (600 MHz recommended for resolution of aromatic multiplets).

Step-by-Step Workflow
  • Sample Preparation (DMSO-d

    
    ): 
    
    • Dissolve 10 mg of sample in 0.6 mL DMSO-d

      
      .
      
    • Why: DMSO enables the observation of the ammonium (-NH₃⁺) and carboxylic acid (-COOH) protons, which exchange too rapidly in D₂O.[1]

    • Checkpoint: The solution must be clear. Turbidity indicates free-base insolubility or inorganic salt contamination.[1][3]

  • Acquisition Parameters:

    • Pulse Angle: 30°.[1][3]

    • Relaxation Delay (D1): 2.0 seconds (Ensure integration accuracy of the methyl singlet).

    • Scans (NS): 16 or 32.[1][3]

  • D₂O Exchange Experiment (Validation):

    • After acquiring the DMSO spectrum, add 2 drops of D₂O to the NMR tube and shake.

    • Observation: The broad peaks at >8.5 ppm (NH₃⁺) and >12 ppm (COOH) should vanish.[1][3] The α-CH signal (approx 5.3 ppm) may sharpen due to loss of coupling to NH protons.[1][3]

  • Enantiomeric Purity Assessment (Optional):

    • If the enantiomer (S) is suspected, add a chiral solvating agent (e.g., (R)-BINOL or Pirkle alcohol) directly to the NMR tube.

    • Result: The α-CH proton of the (R) and (S) enantiomers will split into two distinct singlets due to diastereomeric complex formation.[1]

Analytical Decision Logic (Visualization)

The following diagram illustrates the decision tree for confirming the identity of the product using 1H NMR data.

NMR_Identification_Workflow Start Start: Acquire 1H NMR (DMSO-d6) Check_Methyl Check 2.0 - 2.5 ppm Region Start->Check_Methyl Methyl_Present Singlet at ~2.3-2.4 ppm? Check_Methyl->Methyl_Present Check_Aromatic Analyze Aromatic Region (7.0 - 7.6 ppm) Methyl_Present->Check_Aromatic Yes (3H) Result_Phenyl MISMATCH: Phenylglycine (Multiplet, 5H, No Methyl) Methyl_Present->Result_Phenyl No Signal Aromatic_Pattern Splitting Pattern? Check_Aromatic->Aromatic_Pattern Result_Ortho CONFIRMED: (R)-o-Tolylglycine (Complex Multiplet, 4H) Aromatic_Pattern->Result_Ortho Complex Multiplet Result_Para MISMATCH: p-Tolylglycine (AA'BB' Doublets, 4H) Aromatic_Pattern->Result_Para Sym. Doublets

Caption: Logical workflow for distinguishing regio-isomers of methylphenylglycine using 1H NMR spectral features.

References

  • ChemicalBook. 2-Methylphenylacetic acid (Des-amino analog) NMR Spectrum. (Provides baseline aromatic/methyl shifts).

  • National Institutes of Health (PubChem). 2-Amino-2-(2-methylphenyl)acetic acid (Compound Summary). [1][2]

  • BenchChem. Protocol for the Incorporation of Phenylglycine Derivatives in Peptide Synthesis.[1][2][3][4] (Context on steric effects and racemization).

  • Fluorochem. (R)-2-Amino-2-(2-methoxyphenyl)acetic acid Data. (Analog comparison for ortho-substitution effects). [1]

Sources

Validation

A Technical Guide to the Determination and Application of Specific Rotation for (R)-2-Amino-2-(o-tolyl)acetic acid hydrochloride

For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral building blocks is paramount. (R)-2-Amino-2-(o-tolyl)acetic acid hydrochloride is one such chiral molecule where the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral building blocks is paramount. (R)-2-Amino-2-(o-tolyl)acetic acid hydrochloride is one such chiral molecule where the precise three-dimensional arrangement is critical for its intended biological activity and the subsequent efficacy and safety of a final active pharmaceutical ingredient (API). A key parameter for characterizing this enantiomeric purity is its specific rotation.

This guide provides a comprehensive overview of the principles and a detailed protocol for the experimental determination of the specific rotation of (R)-2-Amino-2-(o-tolyl)acetic acid hydrochloride. While a definitive, publicly available reference value for the specific rotation of this specific compound is not readily found in the literature, this guide will equip researchers with the methodology to establish this critical parameter in their own laboratories.

The Significance of Specific Rotation in Chiral Analysis

Optical activity is an intrinsic property of chiral molecules, where a solution of an enantiomerically pure compound rotates the plane of plane-polarized light.[1] The specific rotation, [α], is a standardized measure of this rotation and is a fundamental physical constant for a given chiral compound under defined experimental conditions.[2] For a pharmaceutical intermediate like (R)-2-Amino-2-(o-tolyl)acetic acid hydrochloride, an experimentally determined specific rotation serves two primary purposes:

  • Identity and Quality Control: A consistent specific rotation value can be used as a quality control parameter to ensure batch-to-batch consistency and to confirm the identity of the enantiomer.

  • Enantiomeric Purity Assessment: Once the specific rotation of the enantiomerically pure compound is known, it can be used to determine the enantiomeric excess (e.e.) of a sample that may contain a mixture of both the (R) and (S) enantiomers.[1]

Experimental Determination of Specific Rotation

The following protocol outlines the steps for the accurate measurement of the specific rotation of (R)-2-Amino-2-(o-tolyl)acetic acid hydrochloride.

Experimental Workflow Diagram

G cluster_prep Sample and Instrument Preparation cluster_measurement Measurement cluster_calculation Calculation and Reporting prep_sample 1. Prepare a solution of known concentration (c) in a suitable solvent (e.g., Methanol). prep_instrument 2. Calibrate the polarimeter with the pure solvent. prep_sample->prep_instrument prep_cell 3. Rinse and fill the polarimeter cell (of known path length, l) with the sample solution. prep_instrument->prep_cell measure_rotation 4. Measure the observed rotation (α) at a specific temperature (T) and wavelength (λ). prep_cell->measure_rotation calculate_specific 5. Calculate the specific rotation using the formula: [α] = α / (l * c) measure_rotation->calculate_specific report_value 6. Report the value with all experimental conditions: [α]Tλ (c, solvent). calculate_specific->report_value

Caption: Workflow for the experimental determination of specific rotation.

Step-by-Step Protocol
  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 100 mg of (R)-2-Amino-2-(o-tolyl)acetic acid hydrochloride.

    • Quantitatively transfer the solid to a 10 mL volumetric flask.

    • Dissolve the compound in a suitable solvent (e.g., methanol or water) and fill to the mark. Ensure complete dissolution. The concentration (c) will be approximately 0.01 g/mL. The exact concentration should be calculated based on the precise weight.

  • Instrumentation and Calibration:

    • Use a calibrated polarimeter.

    • Set the temperature, typically 20°C or 25°C, and allow the instrument to stabilize.

    • The standard wavelength for specific rotation is the sodium D-line (589 nm).[3]

    • Fill the polarimeter cell (typically 1 dm in length) with the pure solvent that was used to prepare the analyte solution.

    • Perform a blank measurement and zero the instrument.

  • Measurement of Observed Rotation:

    • Empty the polarimeter cell and rinse it thoroughly with the prepared analyte solution.

    • Fill the cell with the analyte solution, ensuring there are no air bubbles in the light path.

    • Place the cell in the polarimeter and record the observed rotation (α).

    • Repeat the measurement several times to ensure reproducibility.

  • Calculation of Specific Rotation:

    • The specific rotation is calculated using the following formula:[1] [α]Tλ = α / (l × c) Where:

      • [α]Tλ is the specific rotation at temperature T and wavelength λ.

      • α is the observed rotation in degrees.

      • l is the path length of the polarimeter cell in decimeters (dm).

      • c is the concentration of the solution in g/mL.

Critical Experimental Parameters

The value of specific rotation is highly dependent on the experimental conditions. Therefore, it is crucial to control and report these parameters accurately.

ParameterImportanceStandard Practice
Solvent The polarity and hydrogen bonding capacity of the solvent can influence the conformation of the chiral molecule and its interaction with light, thus affecting the observed rotation.A common solvent for amino acid hydrochlorides is water or methanol. The choice should be based on solubility and inertness.
Concentration (c) While specific rotation is an intensive property, at very high concentrations, intermolecular interactions can sometimes lead to non-linear effects.[1]A concentration of 1 g/100 mL (0.01 g/mL) is a common standard.
Temperature (T) The optical rotation of a solution can vary with temperature.Measurements are typically performed at a constant temperature, such as 20°C or 25°C.[3]
Wavelength (λ) The magnitude and even the sign of the optical rotation can change with the wavelength of the light used. This phenomenon is known as optical rotatory dispersion (ORD).The sodium D-line (589 nm) is the most common standard wavelength used for reporting specific rotation.[3]
pH (for aqueous solutions) For amino acids, the state of ionization of the amino and carboxylic acid groups can significantly impact the specific rotation.For the hydrochloride salt, dissolving in a neutral solvent like water will result in an acidic solution. It is important to report the solvent used.

Application: Calculating Enantiomeric Excess

Once the specific rotation of enantiomerically pure (R)-2-Amino-2-(o-tolyl)acetic acid hydrochloride ([α]pure) has been determined, this value can be used to assess the purity of other batches. The enantiomeric excess (% e.e.) of a sample can be calculated using the following formula:[1]

% e.e. = ([α]observed / [α]pure) × 100

Where:

  • [α]observed is the specific rotation of the sample being tested.

  • [α]pure is the specific rotation of the pure enantiomer determined under the same conditions.

A positive observed rotation would indicate an excess of the dextrorotatory enantiomer, while a negative rotation would indicate an excess of the levorotatory enantiomer. It is important to note that there is no direct correlation between the (R)/(S) designation and the sign of the optical rotation (+)/(-).

Comparative Context with Structurally Related Compounds

While a direct reference value for the target compound is elusive, we can consider the specific rotation of related phenylglycine derivatives to provide a general context. For instance, the specific rotation of (R)-(-)-2-Phenylglycine is reported to be around -158° (c=1, 1M HCl). The nature of the aryl substituent (in this case, the o-tolyl group) and the salt form (hydrochloride) will influence the final specific rotation value. Researchers should expect a unique value for (R)-2-Amino-2-(o-tolyl)acetic acid hydrochloride, which must be determined empirically.

Conclusion

The specific rotation is a critical parameter for the characterization of chiral molecules like (R)-2-Amino-2-(o-tolyl)acetic acid hydrochloride. In the absence of established literature values, a robust internal method for its determination is essential for quality control and the assessment of enantiomeric purity. By carefully controlling experimental variables such as solvent, concentration, temperature, and wavelength, researchers can generate reliable and reproducible specific rotation data. This, in turn, enables the accurate calculation of enantiomeric excess, a crucial step in the development of safe and effective pharmaceuticals.

References

  • Optical activity and specific rotation. (n.d.). Retrieved from [Link]

  • Specific rotation - Wikipedia. (2023, October 29). Retrieved from [Link]

  • Optical Rotation, Optical Activity, and Specific Rotation - Master Organic Chemistry. (2017, February 7). Retrieved from [Link]

  • Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. (2021, April 12). Retrieved from [Link]

  • Optical Activity in Organic Chemistry - Specific Rotation and Enantiomeric Excess Calculations. (2025, October 17). Retrieved from [Link]

  • of (L)-amino acids showing specific rotation that are slightly higher... - ResearchGate. (n.d.). Retrieved from [Link]

  • Amino acetic acid hydrochloride - the NIST WebBook. (n.d.). Retrieved from [Link]

  • 5.3: Optical Activity - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

  • Optical rotation - Wikipedia. (2023, December 1). Retrieved from [Link]

  • DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. (n.d.). Retrieved from [Link]

  • 2-Amino-2-(p-tolyl)acetic Acid - Sapphire North America. (n.d.). Retrieved from [Link]

Sources

Comparative

Comparison of steric bulk between o-Tolylglycine and t-Leucine

Topic: Comparison of Steric Bulk: o-Tolylglycine vs. t-Leucine Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads Executive Summary In the design of peptidomimetics an...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Steric Bulk: o-Tolylglycine vs. t-Leucine Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary

In the design of peptidomimetics and chiral catalysts, steric bulk is a primary tool for restricting conformational freedom and modulating reactivity. Two amino acids stand out as the archetypes of "maximal bulk" in their respective classes: L-tert-Leucine (t-Leu) for aliphatic systems and L-o-Tolylglycine (o-TolGly) for aromatic systems.

While both are used to induce rigidity, their steric signatures are fundamentally different. t-Leucine acts as an isotropic "billiard ball," creating a spherical zone of exclusion. o-Tolylglycine acts as an anisotropic "paddle," creating a directional steric wall that is highly dependent on the rotation of the aromatic ring. This guide compares their physicochemical profiles, synthetic utility, and specific handling protocols.

Structural & Steric Analysis

1.1 The "Sphere" vs. The "Paddle"

The primary distinction lies in the geometry of the side chain.

  • L-tert-Leucine: The tert-butyl side chain is spherically symmetric. It imposes a high steric demand (A-value ~4.9 kcal/mol) that is uniform regardless of bond rotation. It is a "static" block.

  • L-o-Tolylglycine: The ortho-substituted phenyl ring is planar. Its steric bulk is defined by the ortho-methyl group, which forces the ring out of coplanarity with the backbone. This creates a "dynamic" block; the bulk is massive in the plane of the ring but minimal perpendicular to it.

1.2 Quantitative Steric Parameters

To objectively compare them, we utilize Sterimol parameters , which decompose bulk into length (


) and width (

,

).
ParameterL-tert-Leucine (Aliphatic)L-o-Tolylglycine (Aromatic)Implication
Geometry Tetrahedral (Spherical)Planar (Twisted)t-Leu blocks all angles; o-TolGly blocks specific faces.[1]
Sterimol

High (~2.76 Å) Medium (~1.70 Å)t-Leu hinders immediate reagent approach more severely.
Sterimol

Medium (~3.17 Å)High (~6.00 Å) o-TolGly exerts influence further away from the peptide backbone.
Electronic Inductive Donor (+I)Resonance/Inductive (-I/-M)o-TolGly

-proton is significantly more acidic (Racemization Risk).
A-Value ~4.9 kcal/molN/A (Anisotropic)t-Leu locks conformations more rigidly in saturated systems.
1.3 Visualization of Steric Space

StericMap tLeu t-Leucine (Isotropic Bulk) Effect_tLeu High B1 (Width) Blocks immediate neighbors Prevents proteolysis tLeu->Effect_tLeu oTol o-Tolylglycine (Anisotropic Bulk) Effect_oTol High B5 (Length) Remote steric influence Pi-Stacking interactions oTol->Effect_oTol Risk_tLeu Coupling Difficulty (Steric Wall) Effect_tLeu->Risk_tLeu Risk_oTol Racemization Risk (Benzylic Acidity) Effect_oTol->Risk_oTol

Figure 1: Comparative Steric Mapping. t-Leucine provides immediate width (


), while o-Tolylglycine provides extended length (

) and electronic complexity.

Performance in Synthesis & Drug Design

2.1 Peptide Coupling Efficiency
  • t-Leucine: Notorious for difficult couplings. The quaternary

    
    -carbon creates a "wall" immediately adjacent to the reacting amine/carboxylic acid. Standard coupling reagents (EDC/HOBt) often fail.
    
    • Solution: Use HATU, COMU, or acid fluorides. Extended reaction times (4–24h) are standard.

  • o-Tolylglycine: Coupling is generally faster than t-Leucine because the aromatic ring is planar. The nucleophile can approach from the face perpendicular to the ring. However, the ortho-methyl group restricts rotation, creating specific "forbidden" quadrants.

2.2 Chemical Stability & Racemization

This is the critical differentiator for experimentalists:

  • t-Leucine: Extremely Stable. The

    
    -proton is not acidic. It survives harsh basic and acidic conditions without racemization.
    
  • o-Tolylglycine: High Risk. Being a phenylglycine derivative, the

    
    -proton is benzylic. The electron-withdrawing nature of the aromatic ring increases acidity.
    
    • Warning: Avoid strong bases (e.g., DBU, excess DIEA) during coupling or deprotection. Use "mild" Fmoc deprotection cocktails (e.g., Piperazine or 5% Piperidine/DBU free) to prevent enantiomeric erosion.

2.3 Applications
  • t-Leucine:

    • Metabolic Stability: Blocks proteolytic cleavage sites (e.g., in GLP-1 analogs).

    • Conformational Locking: Forces peptide turns (e.g.,

      
      -turns).
      
  • o-Tolylglycine:

    • Chiral Induction: The ortho-substituent creates an "atropisomeric-like" environment, highly effective in chiral ligands (e.g., for asymmetric hydrogenation).

    • Pi-Cation Interactions: The aromatic ring can engage in cation-

      
       interactions with Arginine/Lysine residues in target proteins.
      

Experimental Protocols

Protocol A: Synthesis of N-Fmoc-o-Tolylglycine

Method: Pd-Catalyzed C-H Arylation of Glycine Esters Why this route? It allows late-stage installation of the bulky aryl group onto a glycine scaffold, avoiding the racemization risks of traditional Strecker synthesis.

Reagents:

  • N-Fmoc-Glycine Methyl Ester (1.0 equiv)

  • 2-Iodotoluene (1.5 equiv)

  • Pd(OAc)₂ (10 mol%)

  • AgOAc (2.0 equiv)

  • TFA (solvent)[2]

Workflow:

  • Dissolution: Dissolve N-Fmoc-Gly-OMe in TFA (0.2 M) in a sealed tube.

  • Catalyst Addition: Add Pd(OAc)₂, AgOAc, and 2-iodotoluene.

  • Reaction: Heat to 100°C for 12 hours. The AgOAc acts as an oxidant to regenerate Pd(II).

  • Workup: Filter through Celite to remove AgI. Concentrate TFA.

  • Hydrolysis (Careful): Hydrolyze the ester using LiOH in THF/H₂O at 0°C . Do not heat or use NaOH, to prevent racemization.

  • Purification: Recrystallize from EtOAc/Hexane.

Protocol B: Difficult Coupling of t-Leucine

Method: HATU-Mediated Coupling Target: Coupling Fmoc-t-Leu-OH to a resin-bound amine.

Reagents:

  • Fmoc-t-Leu-OH (3.0 equiv)

  • HATU (2.9 equiv)

  • HOAt (3.0 equiv) - Crucial additive for steric bulk

  • TMP (2,4,6-Trimethylpyridine) or Collidine (6.0 equiv) - Weaker base than DIEA reduces racemization risk of the PREVIOUS residue

Step-by-Step:

  • Activation: Dissolve amino acid and HATU/HOAt in minimal DMF (0.5 M). Add Collidine. Shake for 1 minute.

  • Coupling: Add activated mixture to the resin.

  • Incubation: Shake for 2 hours (vs. standard 30 mins).

  • Double Couple: Drain and repeat the step with fresh reagents. t-Leu almost always requires double coupling.

  • Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test. If positive, proceed to a third coupling at 50°C (microwave).

Decision Matrix: Which to Choose?

DecisionTree Start Select Steric Building Block Q1 Is metabolic stability (proteolysis) the main goal? Start->Q1 Q2 Is Pi-stacking or electronic interaction required? Q1->Q2 No Res_tLeu Choose t-Leucine (Maximal Aliphatic Bulk) Q1->Res_tLeu Yes Q3 Is the position prone to racemization? Q2->Q3 No Res_oTol Choose o-Tolylglycine (Aromatic/Directional Bulk) Q2->Res_oTol Yes Q3->Res_tLeu Yes (Need Stability) Q3->Res_oTol No (Need Chirality)

Figure 2: Decision Matrix for selecting between t-Leucine and o-Tolylglycine based on drug design constraints.

References

  • Steric Parameters & A-Values: Winstein, S., & Holness, N. J. (1955). "Neighboring Carbon and Hydrogen. XIX. t-Butylcyclohexyl Derivatives." Journal of the American Chemical Society.[3] Link

  • Sterimol Parameters: Verloop, A., Hoogenstraaten, W., & Tipker, J. (1976). "Development and application of new steric substituent parameters in drug design." Drug Design. Link

  • Synthesis of Aryl Glycines: Chen, G., et al. (2011). "Palladium-Catalyzed C–H Activation/Arylation of N-Protected Glycine Esters." Angewandte Chemie International Edition. Link

  • Peptide Coupling of Hindered Amino Acids: Carpino, L. A., et al. (2002). "The 1-Hydroxy-7-azabenzotriazole-based Uronium Salt (HATU)." Accounts of Chemical Research. Link

  • Racemization of Aryl Glycines: Benoiton, N. L. (1983). "Quantitation of racemization during peptide synthesis." The Peptides: Analysis, Synthesis, Biology. Link

Sources

Validation

A Comparative Guide to Analytical Standards for (R)-alpha-amino-2-methylbenzeneacetic Acid

Introduction: The Criticality of Enantiomeric Purity in Chiral Drug Development (R)-alpha-amino-2-methylbenzeneacetic acid is a chiral building block whose stereochemical integrity is paramount in the synthesis of pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Enantiomeric Purity in Chiral Drug Development

(R)-alpha-amino-2-methylbenzeneacetic acid is a chiral building block whose stereochemical integrity is paramount in the synthesis of pharmacologically active molecules. In the realm of drug development, the specific three-dimensional arrangement of atoms in a chiral molecule, its enantiomeric form, can dictate its therapeutic efficacy and toxicological profile. The separation and accurate quantification of enantiomers are therefore not merely analytical exercises but fundamental requirements for ensuring drug safety and quality.[1] This guide provides a comprehensive comparison of the analytical standards and methodologies available to researchers, scientists, and drug development professionals for the robust characterization of (R)-alpha-amino-2-methylbenzeneacetic acid. We will delve into the nuances of selecting appropriate reference materials and validated analytical techniques, supported by experimental data and protocols, to ensure the generation of reliable and defensible results.

Pillar 1: Understanding and Selecting High-Quality Analytical Standards

The foundation of any quantitative analysis is the analytical standard. It serves as the benchmark against which the analyte in a sample is measured. For a chiral compound like (R)-alpha-amino-2-methylbenzeneacetic acid, the standard must be characterized for both its chemical and enantiomeric purity.

Key Characteristics of an Analytical Standard:

  • Purity: This is the most critical attribute. It is typically determined by a combination of techniques (e.g., HPLC, GC, titration) and should be stated on the Certificate of Analysis (CoA). For chiral analysis, two purity values are essential:

    • Chemical Purity: The percentage of the desired chemical entity, irrespective of its stereochemistry.

    • Enantiomeric Purity (or Enantiomeric Excess, e.e.): The measure of how much one enantiomer is present in excess of the other. An e.e. of ≥99.8% is often required for pharmaceutical applications.[2]

  • Identity: The structure of the standard must be unequivocally confirmed, typically using techniques like NMR spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

  • Traceability: Certified Reference Materials (CRMs) offer the highest level of quality assurance, as their values are traceable to a national or international standard (e.g., NIST).[3] These are produced under an ISO 17034 accredited system and are ideal for method validation and instrument calibration.

Comparison of Commercially Available Standard Grades:

GradeDescriptionTypical Use CaseProvided Documentation
Certified Reference Material (CRM) Highest quality standard with metrological traceability to SI units. Produced under ISO 17034.[3]Method validation, instrument calibration, quality control, and as a primary standard.Comprehensive Certificate of Analysis with certified value, uncertainty, and traceability statement.
Analytical Standard A well-characterized material suitable for qualitative and quantitative analysis.[4]Routine quality control, method development, and as a working standard.Certificate of Analysis with purity assessment by one or more techniques.
Reagent Grade / Research Chemical Purity is not as rigorously defined or documented.Non-quantitative applications, synthesis starting material, early-stage research.Basic specifications, may lack a detailed CoA.

Data synthesized from multiple sources.[3][4]

Causality: The choice of standard grade directly impacts the validity of the analytical results. Using a CRM for method validation provides a high degree of assurance that the method is accurate and the results are traceable.[5] For routine analysis, a well-characterized analytical standard is often sufficient and more cost-effective.

Pillar 2: A Comparative Analysis of Analytical Methodologies

The determination of enantiomeric purity for chiral primary amines and their derivatives can be achieved through several analytical techniques.[6] The selection of the optimal method depends on factors such as required sensitivity, sample matrix, available instrumentation, and throughput needs.[7]

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)NMR Spectroscopy with Chiral Derivatizing Agents
Principle Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.[1]Separation of volatile enantiomers (often after derivatization) on a chiral capillary column.[7]Formation of diastereomers with a chiral agent, which exhibit distinct chemical shifts in the NMR spectrum.[8]
Sensitivity High (ng to pg range), especially with fluorescence detection after derivatization.[9]Very high (pg to fg range), particularly with Mass Spectrometry (MS) detection.Lower (mg to µg range), requires a higher concentration of the analyte.
Precision/Accuracy Excellent, considered the gold standard for quantitative enantiomeric purity analysis.[10]Excellent, but can be influenced by the completeness and stereochemical integrity of the derivatization reaction.[11]Good for determining enantiomeric ratios, but generally less precise than chromatographic methods for trace-level impurities.[6]
Derivatization Often not required for direct separation on a CSP. Can be used to enhance detection (e.g., FMOC derivatization).[2][12]Almost always required to increase volatility and thermal stability.[11]Required to form diastereomeric complexes (e.g., with Mosher's acid or BINOL derivatives).[6][8]
Throughput Moderate, with typical run times of 15-30 minutes.Moderate, with run times often dictated by the oven temperature program.High, as sample preparation is often simple mixing in an NMR tube and data acquisition is fast.[13]
Strengths Broad applicability, high robustness, direct analysis without derivatization.[1]Exceptional resolving power for complex mixtures, high sensitivity with MS.Rapid analysis, provides structural information, no chromatographic separation needed.[8]
Limitations CSP selection can require extensive screening.Limited to thermally stable and volatile compounds. Derivatization can introduce errors.Lower sensitivity, potential for kinetic resolution or differential reactivity with the derivatizing agent.

Data synthesized from multiple sources.[1][2][6][7][8][10][11][12]

Workflow for Analytical Method Selection

The following diagram illustrates a logical workflow for selecting the appropriate analytical technique for determining the enantiomeric purity of (R)-alpha-amino-2-methylbenzeneacetic acid.

G Figure 1: Decision Workflow for Chiral Analysis Method Selection A Analyte Properties: (R)-alpha-amino-2-methylbenzeneacetic acid B Is high quantitative accuracy (e.g., <0.1% impurity) required? A->B C Chiral HPLC B->C Yes F NMR with Chiral Derivatizing/Solvating Agent B->F No (Screening Only) D Is the analyte (or derivative) volatile and thermally stable? C->D Alternative Method Needed? G Justification: Gold standard for accuracy and validation in pharmaceutical QC. C->G D->C No E Chiral GC D->E Yes I Justification: High sensitivity, especially for impurity profiling when coupled with MS. E->I H Justification: Excellent for rapid screening, process monitoring, or when chromatography is unavailable. F->H

Caption: Decision workflow for selecting a suitable analytical method.

Pillar 3: A Self-Validating Protocol for Chiral HPLC Analysis

This section provides a detailed, field-proven protocol for the determination of the enantiomeric purity of (R)-alpha-amino-2-methylbenzeneacetic acid using Chiral HPLC. The protocol includes integrated System Suitability Testing (SST) to ensure the validity of the results generated on any given day.

Experimental Workflow Diagram

G Figure 2: Experimental Workflow for Chiral HPLC Analysis cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing A Prepare Mobile Phase (e.g., Hexane/IPA/TFA) D Equilibrate HPLC System and Chiral Column A->D B Accurately weigh and dissolve Analytical Standards (R- and S- or Racemic) E Perform System Suitability Test (SST) Inject Racemic Standard B->E C Prepare Sample Solution (Target Concentration: ~1 mg/mL) H Inject Sample Solutions (n=3) C->H D->E F Verify SST Criteria (e.g., Resolution > 1.5) E->F F->D Fail (Troubleshoot) G Inject Blank (Diluent) F->G Pass G->H I Integrate Peak Areas for R- and S-Enantiomers H->I J Calculate % Enantiomeric Purity and % Area of Impurity I->J K Generate Final Report J->K

Caption: Step-by-step workflow for HPLC-based enantiomeric purity determination.

Detailed Step-by-Step Methodology

1. Materials and Instrumentation

  • HPLC System: Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/DAD detector.

  • Chiral Column: A polysaccharide-based CSP such as Lux Cellulose-3 or Chiralcel OD-H (250 x 4.6 mm, 5 µm). These are widely applicable for amino acid derivatives.[1][2]

  • Analytical Standards: (R)-alpha-amino-2-methylbenzeneacetic acid (≥99.5% purity, ≥99.8% e.e.) and the corresponding (S)-enantiomer or the racemic mixture.

  • Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA).

  • Sample Diluent: Mobile phase is typically used as the diluent.

2. Chromatographic Conditions (Starting Point)

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v).

    • Causality: The non-polar hexane/IPA mixture is a common mobile phase for normal-phase chiral separations on polysaccharide columns. TFA is added to improve peak shape for acidic analytes by suppressing the ionization of the carboxylic acid group.[12] The ratio should be optimized to achieve baseline separation (Rs > 1.5).[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

    • Causality: Temperature control is critical for reproducible retention times and selectivity in chiral separations.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

3. Preparation of Solutions

  • Standard Solution (Racemic, for SST): Prepare a solution of the racemic mixture in the diluent at a concentration of approximately 1.0 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample of (R)-alpha-amino-2-methylbenzeneacetic acid in the diluent to a final concentration of approximately 1.0 mg/mL.

4. System Suitability Testing (SST) - The Self-Validation Check

  • Before analyzing any samples, inject the racemic standard solution five times.

  • The system is deemed suitable for use if it meets the pre-defined criteria.

  • Trustworthiness: SST ensures that the chromatographic system is performing adequately on the day of analysis, providing confidence in the results.[10]

SST ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 1.5Ensures that the peaks for the two enantiomers are sufficiently separated for accurate integration.[1]
Tailing Factor (T) 0.8 – 1.5Confirms good peak symmetry, which is necessary for accurate peak area measurement.
%RSD of Peak Area ≤ 2.0% (for n=5 injections)Demonstrates the precision and repeatability of the injector and detector.[14]

5. Analytical Procedure

  • Inject the diluent (blank) once to ensure no carryover or system contamination.

  • Inject the prepared sample solution in triplicate.

  • Identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times (if a pure standard of each is available) or by comparing to the racemate.

6. Calculation of Enantiomeric Purity Calculate the percentage of the undesired (S)-enantiomer using the following formula:

% S-Enantiomer = [Area(S) / (Area(S) + Area(R))] * 100

Where:

  • Area(S) is the peak area of the (S)-enantiomer.

  • Area(R) is the peak area of the (R)-enantiomer.

The enantiomeric purity of the (R)-enantiomer is then 100 - % S-Enantiomer.

Conclusion

The selection of an appropriate analytical standard is a foundational step that dictates the quality and reliability of data in the analysis of (R)-alpha-amino-2-methylbenzeneacetic acid. This guide has demonstrated that while Certified Reference Materials provide the highest level of assurance, well-characterized analytical standards are suitable for many applications. Chiral HPLC on polysaccharide-based columns remains the preeminent technique for determining enantiomeric purity, offering a superior combination of accuracy, precision, and robustness. The provided step-by-step protocol, complete with integrated system suitability checks, serves as a self-validating framework for generating defensible data. By understanding the principles behind the choice of standards and methodologies, researchers can confidently ensure the stereochemical integrity of their chiral molecules, a critical aspect of modern drug discovery and development.

References

  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters - ACS Publications. [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Advances. [Link]

  • A lactate-derived chiral aldehyde for determining the enantiopurity of enantioenriched primary amines. ResearchGate. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]

  • alpha-Amino-2-chloro-benzeneacetic acid methyl ester (2R,3R)-2,3-dihydroxybutanedioate suppliers and producers. BuyersGuideChem. [Link]

  • (αR)-α-[[[(2S,5R,6R)-6-[[(2R)-2-Amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-yl]carbonyl]amino]benzeneacetic Acid. Advent Chembio. [Link]

  • (alphaS)-alpha-Amino-2-chloro-benzeneacetic acid m. JIGS Chemical Limited. [Link]

  • Alphas Alpha Amino 2 Chloro Benzeneacetic Acid Methyl Ester 2r 3r 2 3 Dihydroxybutanedioate. xiamen aeco chemical industrial co.,ltd.. [Link]

  • Analyses of amino acids, Enantiomeric purity. CAT GmbH. [Link]

  • (+)-Alpha-Amino-2-Chloro-Benzeneacetic Acid Methyl Ester [R-(R,R)]-2,3-Dihydroxybutanedioate. Jinhua Huayi Chemical Co.,Ltd.. [Link]

  • amino acid analysis. CAT GmbH. [Link]

  • Chiral separation of alpha-amino acids by ligand-exchange capillary electrophoresis using N-(2-hydroxy-octyl)-L-4-hydroxyproline as a selector. PubMed. [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]

  • Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. MDPI. [Link]

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]

  • A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. PubMed. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Accurate Structures and Spectroscopic Parameters of alpha,alpha-Dialkylated alpha-Amino Acids in the Gas-Phase by a New Parameter-Free Composite Method. Physical Chemistry Chemical Physics (RSC Publishing). [Link]

  • Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. PubMed. [Link]

  • analysis of amino acids by high performance liquid chromatography. ResearchGate. [Link]

  • Benzeneacetic acid, alpha-amino-, (alphaR)-, (1S,4R)-7,7-dimethyl-2-oxobicyclo(2.2.1)heptane-1-methanesulfonate (1:1). PubChem. [Link]

  • AOAC SMPR® 2017.011 Standard Method Performance Requirements for Identification and Quantitation of Free Alpha Amino Acids. AOAC International. [Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. [Link]

  • Mass Spectrometric-Based Stable Isotopic 2-Aminobenzoic Acid Glycan Mapping for Rapid Glycan Screening of Biotherapeutics. Analytical Chemistry. [Link]

  • Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. ResearchGate. [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling (R)-2-Amino-2-(o-tolyl)acetic acid hydrochloride

In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides an in-depth operational...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of (R)-2-Amino-2-(o-tolyl)acetic acid hydrochloride, a compound often utilized as a building block in the synthesis of novel therapeutic agents. As there is no specific Safety Data Sheet (SDS) publicly available for this exact molecule, this document synthesizes safety protocols from structurally analogous compounds to establish a robust and scientifically-grounded framework for its handling.

The core principle of this guide is the implementation of a multi-layered personal protective equipment (PPE) strategy. This approach is designed to mitigate risks associated with potential skin and eye irritation, respiratory tract irritation, and hazards from ingestion, which are common to similar chemical entities.[1][2][3][4]

Hazard Assessment of Structurally Related Compounds

An analysis of safety data for related amino acid hydrochlorides and tolylacetic acid derivatives indicates a consistent hazard profile. These compounds are typically classified as irritants and may be harmful if they come into contact with skin, eyes, or are inhaled.[2][3][4] Therefore, a cautious approach is warranted, assuming similar properties for (R)-2-Amino-2-(o-tolyl)acetic acid hydrochloride until specific toxicological data becomes available.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling (R)-2-Amino-2-(o-tolyl)acetic acid hydrochloride in a laboratory setting.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemical-resistant gloves.To prevent direct skin contact with the compound.[5][6] Gloves should be inspected before use and removed properly to avoid contamination.[6]
Eye and Face Protection ANSI-approved safety goggles or a face shield.To protect the eyes from splashes or airborne particles of the solid compound.[5][7]
Body Protection A chemical-resistant lab coat.To protect personal clothing from contamination and accidental spills.[5]
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask).Recommended when handling the solid compound outside of a certified chemical fume hood or if dust generation is likely, to prevent inhalation of airborne particles.[5][6]

Operational Plan for Safe Handling

A systematic workflow is critical to ensure safety at every stage of handling (R)-2-Amino-2-(o-tolyl)acetic acid hydrochloride, from preparation to disposal.

Step-by-Step Handling Protocol
  • Preparation: Before beginning any work, ensure that the designated handling area, preferably a chemical fume hood, is clean and uncluttered.[5] Confirm that a safety shower and an eyewash station are readily accessible.[5]

  • Donning PPE: Put on all required PPE as detailed in the table above. The correct sequence for donning PPE is typically lab coat, then respirator, followed by eye protection, and finally gloves.

  • Weighing and Transfer: All weighing and transfer operations involving the solid compound should be conducted within a chemical fume hood to contain any dust.[5]

  • Working with Solutions: When handling the compound in solution, exercise the same level of caution. Use sealed containers for transfers whenever feasible to minimize the risk of splashes.

  • Post-Handling Decontamination: After the procedure is complete, thoroughly decontaminate all work surfaces and equipment.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. A common doffing sequence is to first remove gloves, followed by the lab coat, eye protection, and finally the respirator.

  • Personal Hygiene: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5]

Visualizing the PPE Workflow

The following diagram illustrates the logical flow of the safe handling procedure.

cluster_prep Preparation cluster_ppe PPE cluster_handling Handling cluster_post Post-Handling Prep Clean Workspace & Verify Safety Equipment Don_PPE Don PPE: 1. Lab Coat 2. Respirator 3. Goggles 4. Gloves Prep->Don_PPE Handling Weigh & Transfer in Fume Hood Don_PPE->Handling Decon Decontaminate Work Area Handling->Decon Doff_PPE Doff PPE: 1. Gloves 2. Lab Coat 3. Goggles 4. Respirator Decon->Doff_PPE Wash Wash Hands Doff_PPE->Wash

Caption: Workflow for safe handling of (R)-2-Amino-2-(o-tolyl)acetic acid hydrochloride.

Emergency and Disposal Procedures

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[8][9] If irritation persists, seek medical attention.[9]

  • Eye Contact: Rinse cautiously with water for several minutes.[8][9] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8] If you feel unwell, call a poison center or doctor.[8]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical advice.[10]

Disposal Plan:

Proper disposal of chemical waste is crucial for environmental safety.[5]

  • Waste Collection: Collect all waste material, including contaminated PPE and disposable labware, in a designated and properly labeled hazardous waste container.

  • Disposal Method: Do not dispose of this chemical down the drain.[5] Arrange for disposal through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[6]

By adhering to these comprehensive guidelines, researchers and scientists can confidently and safely handle (R)-2-Amino-2-(o-tolyl)acetic acid hydrochloride, ensuring a secure laboratory environment conducive to innovation and discovery.

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
  • BenchChem. (2025). Personal protective equipment for handling 5-ethyl-2,3-dihydro-1H-inden-2-amine.
  • dphhs. (n.d.). Personal protective equipment for Chlor-Alkali Chemicals.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
  • TCI Chemicals. (2023, April 3). SAFETY DATA SHEET.
  • Capot Chemical. (2016, August 22). MSDS of 2-(2-aMinothiazol-4-yl) acetic acid hydrochloride.
  • rci labscan limited. (2025, April 10). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). Material Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). 2-(2-Aminothiazol-4-yl)acetic acid HCl.
  • (n.d.). 2-(2-Aminothiazol-4-yl) acetic acid hydrochloride SDS, 66659-20-9 Safety Data Sheets.
  • Fluorochem. (n.d.). (R)-2-Amino-2-(p-tolyl)acetic acid.
  • BenchChem. (2025). Personal protective equipment for handling (r)-2-Amino-2-(4-chlorophenyl)acetic acid.
  • (n.d.). MSDS of aMino-(2-nitro-phenyl)-acetic acid hydrochloride.
  • MilliporeSigma. (n.d.). 2-Amino-2-(p-tolyl)acetic acid | 13227-01-5.
  • CPAChem. (2023, November 9). Safety data sheet.
  • Cole-Parmer. (2006, March 24). Material Safety Data Sheet - O-Tolylacetic acid.

Sources

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